2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZXFRGEMSHXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352308 | |
| Record name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-51-9 | |
| Record name | 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4765-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
This guide provides a comprehensive overview of the synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the synthetic methodology, mechanistic rationale, and practical considerations.
Introduction: The Significance of the Benzoxazinone Scaffold
Benzoxazinone derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in the scientific community.[1][2] Their rigid, planar structure makes them privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the pharmacological profile of these molecules. The introduction of a 2-chlorophenyl group, as in the title compound, can significantly influence its biological activity, making its efficient synthesis a key objective for further investigation and drug discovery efforts.
Recommended Synthetic Pathway: Acylation of Anthranilic Acid
The most established and reliable method for the synthesis of this compound involves the reaction of anthranilic acid with 2-chlorobenzoyl chloride. This reaction is typically carried out in a suitable base, with pyridine being the most commonly employed solvent and catalyst. This approach is favored for its operational simplicity and generally good yields.
Rationale for Reagent Selection:
-
Anthranilic Acid: This bifunctional molecule provides the core benzene ring and the amino and carboxylic acid functionalities necessary for the formation of the benzoxazinone ring system.
-
2-Chlorobenzoyl Chloride: As the acylating agent, it introduces the 2-chlorophenyl substituent at the 2-position of the benzoxazinone ring. The chloro-substituent is an important feature for potential biological activity.
-
Pyridine: This weak base serves a dual purpose. It neutralizes the hydrogen chloride gas generated during the acylation reaction, driving the reaction forward. Furthermore, it can act as a nucleophilic catalyst, activating the acyl chloride for a more efficient reaction.
Detailed Reaction Mechanism
The synthesis of this compound from anthranilic acid and 2-chlorobenzoyl chloride proceeds through a two-step mechanism:
-
N-Acylation: The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. Pyridine facilitates this step by deprotonating the ammonium intermediate, leading to the formation of N-(2-chlorobenzoyl)anthranilic acid.
-
Intramolecular Cyclization and Dehydration: The N-acylated intermediate then undergoes an intramolecular cyclization. The carboxylic acid group, activated by the reaction conditions, is attacked by the amide oxygen. Subsequent dehydration leads to the formation of the stable 3,1-benzoxazin-4-one ring system.
Below is a visual representation of the reaction mechanism:
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthranilic Acid | 137.14 | 1.37 g | 0.01 |
| 2-Chlorobenzoyl Chloride | 175.01 | 1.75 g (1.3 mL) | 0.01 |
| Pyridine (anhydrous) | 79.10 | 20 mL | - |
| Sodium Bicarbonate (5% aq. solution) | 84.01 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1.37 g, 0.01 mol) in anhydrous pyridine (20 mL). Cool the solution in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.75 g, 0.01 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C. A precipitate may form during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form. Neutralize the solution with a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a crystalline solid. A reported yield for a similar reaction is 53%.
Safety Precautions:
-
2-Chlorobenzoyl Chloride: This compound is corrosive and a lachrymator. It reacts with water to liberate toxic hydrogen chloride gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses at all times.
Product Characterization and Validation
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₈ClNO₂ |
| Molecular Weight | 257.67 g/mol [6] |
| Appearance | Crystalline solid |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the carbonyl carbon and the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the benzoxazinone ring, typically around 1760 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
Potential Applications in Drug Discovery
While specific biological activities of this compound are not extensively reported, the benzoxazinone scaffold is a known pharmacophore. Chloro-substituted aromatic compounds often exhibit enhanced biological activity. For instance, 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one has shown antimicrobial activity.[2] Furthermore, other derivatives have been investigated for their anti-inflammatory and analgesic effects.[3] Therefore, this compound represents a promising candidate for screening in various biological assays to explore its potential as a therapeutic agent.
Conclusion
The synthesis of this compound via the acylation of anthranilic acid with 2-chlorobenzoyl chloride in pyridine is a robust and well-established method. This guide has provided a detailed protocol, a thorough mechanistic explanation, and essential information for the characterization and safe handling of the involved chemicals. The versatile benzoxazinone scaffold, coupled with the presence of the 2-chlorophenyl substituent, makes the title compound a valuable molecule for further research and development in the pharmaceutical sciences.
References
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, characterization and antimicrobial evaluation of some new benzoxazin-4-one and quinazolin-4-one derivatives. Journal of the Chemical Society of Pakistan, 39(5), 829-837.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Molecules. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4585. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2-(4-Chlorobenzoyl)pyridine. Retrieved from [Link]
- Bain, D., & Smalley, R. K. (1968). The Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]
-
SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
-
Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]
-
Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593.
-
MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(4), M448. [Link]
- Google Patents. (n.d.). US3725404A - 2-amino-4,4-di-substituted-4h-3,1-benzoxazines.
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomosul.edu.iq [uomosul.edu.iq]
An In-Depth Technical Guide to the Spectral Data of 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for the synthetically significant heterocyclic compound, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. This molecule is of considerable interest in medicinal chemistry and drug development due to the prevalence of the benzoxazinone scaffold in a variety of biologically active compounds. Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
This document is structured to provide not just the raw data, but also the underlying scientific rationale for the observed spectral characteristics. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into how each technique provides a unique piece of the structural puzzle. Furthermore, a detailed synthesis protocol is provided to ensure the reproducibility of the experimental data presented herein, creating a self-validating system for researchers.
Molecular Structure and Physicochemical Properties
This compound is a fused heterocyclic system with the molecular formula C₁₄H₈ClNO₂ and a molecular weight of 257.67 g/mol [1]. Its structure, characterized by a benzoxazinone core substituted with a 2-chlorophenyl group at the 2-position, is depicted below.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈ClNO₂ | [1] |
| Molecular Weight | 257.67 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 135-137 °C | |
| CAS Number | 4765-51-9 | [1] |
Synthesis of this compound
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-documented, with a common and effective method involving the reaction of anthranilic acid with an appropriate acyl chloride in the presence of a base[2][3]. This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by a cyclodehydration to form the benzoxazinone ring.
Experimental Protocol: Synthesis from Anthranilic Acid
This protocol is adapted from established procedures for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones[3][4].
Diagram of the Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine. The use of pyridine serves as both the solvent and the acid scavenger.
-
Addition of Acyl Chloride: Cool the solution in an ice bath. Add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The exothermic nature of the acylation necessitates slow addition and cooling to maintain control over the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and pyridine hydrochloride.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.25 | d | 7.7 | 1H | H-5 |
| 7.90 | d | 7.5 | 1H | H-8 |
| 7.85 | t | 7.6 | 1H | H-7 |
| 7.71 | d | 8.0 | 1H | H-6' |
| 7.57 | t | 7.5 | 1H | H-6 |
| 7.52 | d | 7.8 | 1H | H-3' |
| 7.46 | t | 7.4 | 1H | H-4' |
| 7.40 | t | 7.3 | 1H | H-5' |
Solvent: CDCl₃, Frequency: 400 MHz. Data from Ge et al., 2013.
Interpretation:
The downfield chemical shifts of the protons on the benzoxazinone ring system (H-5, H-7, H-8, and H-6) are indicative of their attachment to an aromatic system and their proximity to electron-withdrawing groups (the carbonyl and the imine functionalities). The multiplicity patterns (doublets and triplets) and the coupling constants are consistent with an ortho- and meta-coupling scenario within the benzene ring of the benzoxazinone moiety. The protons of the 2-chlorophenyl group also appear in the aromatic region, with their chemical shifts and multiplicities reflecting their relative positions and the electronic effect of the chlorine atom.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 159.2 | C=O (C-4) |
| 156.5 | C=N (C-2) |
| 146.4 | C-8a |
| 136.7 | C-7 |
| 133.4 | C-2' |
| 132.4 | C-4' |
| 131.5 | C-5 |
| 131.1 | C-6' |
| 130.3 | C-1' |
| 129.0 | C-5' |
| 128.6 | C-8 |
| 127.4 | C-3' |
| 127.0 | C-6 |
| 117.0 | C-4a |
Solvent: CDCl₃, Frequency: 101 MHz. Data from Ge et al., 2013.
Interpretation:
The spectrum shows 14 distinct carbon signals, consistent with the molecular structure. The carbonyl carbon (C-4) appears at a characteristic downfield shift of 159.2 ppm. The imine carbon (C-2) is also significantly deshielded, appearing at 156.5 ppm. The remaining aromatic carbons resonate in the typical range of 117-147 ppm. The carbon bearing the chlorine atom (C-2') is observed at 133.4 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 258.0 | [M+H]⁺ |
| 229 | [M-CO]⁺ |
| 194 | [M-CO-Cl]⁺ |
| 139 | [C₇H₄ClNO]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Ionization Mode: Electrospray Ionization (ESI) and Electron Ionization (EI) for fragmentation.
Interpretation of Fragmentation Pattern:
The ESI mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 258.0, which is consistent with the calculated molecular weight. Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation. A primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, leading to the fragment at m/z 229. Subsequent loss of a chlorine radical results in the ion at m/z 194. Other significant fragments include the 2-chlorobenzoyl cation at m/z 139 and the chlorophenyl cation at m/z 111.
Proposed Fragmentation Pathway
Caption: A plausible mass fragmentation pathway for the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1760 | Strong | C=O stretch (lactone) |
| ~1630 | Strong | C=N stretch (imine) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Technique: KBr pellet or ATR-FTIR.
Interpretation:
The IR spectrum exhibits several characteristic absorption bands that confirm the structure of this compound. The strong absorption band around 1760 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic ester (lactone) in the benzoxazinone ring. The presence of a strong band around 1630 cm⁻¹ corresponds to the C=N stretching of the imine group. The aromatic C-H and C=C stretching vibrations are observed in their expected regions. The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the ester group. Finally, the band around 750 cm⁻¹ is characteristic of the C-Cl stretching vibration.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a robust and multi-faceted characterization of this important heterocyclic compound. The ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are all in excellent agreement with the proposed structure. The detailed experimental protocol for its synthesis further enhances the utility of this guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. This document serves as an authoritative reference for the identification and characterization of this compound, facilitating its use in further research and development endeavors.
References
-
Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link][3]
-
Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Kesuma, D., Purwono, B., & Ng, C. H. (2018). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Rasayan J. Chem, 11(3), 1145-1151. [Link][4]
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link][5]
-
Tiwary, A. K., & Singh, S. (2014). Preparation and spectroscopic characterization of inclusion complex of 2-phenyl-benzo[d]1,3-oxazine-4-ones and B-Cyclodextrin. ResearchGate. [Link][6]
-
Zeigan, D., & Kleinpeter, E. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227. [Link][7]
Sources
- 1. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS Number: 4765-51-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS No. 4765-51-9), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its potential mechanism of action as a serine protease inhibitor. Furthermore, it includes essential safety and handling information and offers detailed experimental protocols for its characterization and evaluation.
Introduction and Chemical Identity
This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities.[1] The presence of the benzoxazinone scaffold makes it a valuable synthon for the creation of more complex molecules, such as quinazolinones, which are also of significant pharmacological interest. The strategic placement of a 2-chlorophenyl group at the 2-position is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compelling candidate for further investigation in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 4765-51-9 | PubChem[2] |
| Molecular Formula | C₁₄H₈ClNO₂ | PubChem[2] |
| Molecular Weight | 257.67 g/mol | PubChem[2] |
| IUPAC Name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | PubChem[2] |
| Melting Point | 135-137 °C | J. Org. Chem. 2013, 78, 4524-4529[3] |
| Appearance | White solid | J. Org. Chem. 2013, 78, 4524-4529[3] |
| Solubility | Soluble in organic solvents like chloroform and DMSO. | Inferred from synthetic protocols |
Synthesis and Characterization
The synthesis of this compound is reliably achieved through the cyclocondensation of anthranilic acid with 2-chlorobenzoyl chloride. This method involves a two-step, one-pot procedure encompassing N-acylation followed by cyclodehydration.
Synthetic Pathway
The overall synthetic scheme is depicted below. The reaction proceeds by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, forming an N-acyl anthranilic acid intermediate. Subsequent intramolecular cyclization, facilitated by a dehydrating agent, yields the final benzoxazinone product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.[4][5]
Materials:
-
Anthranilic acid
-
2-Chlorobenzoyl chloride
-
Anhydrous pyridine
-
Acetic anhydride
-
Ethanol
-
Ice
Procedure:
-
N-Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine (10 volumes). Cool the solution in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Cyclodehydration: To the reaction mixture, add acetic anhydride (5 volumes) and heat the mixture to reflux for 2 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
Characterization Data
The structure of the synthesized compound can be unequivocally confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.7 Hz, 1H), 7.90 (d, J = 7.5 Hz, 1H), 7.85 (t, J = 7.6 Hz, 1H), 7.71 (d, J = 8.0 Hz, 1H), 7.57 (t, J = 7.5 Hz, 1H), 7.52 (d, J = 7.8 Hz, 1H), 7.46 (t, J = 7.4 Hz, 1H), 7.40 (t, J = 7.3 Hz, 1H).[3]
-
¹³C NMR (101 MHz, CDCl₃): δ 159.2, 156.5, 146.4, 136.7, 133.4, 132.4, 131.5, 131.1, 130.3, 129.0, 128.6, 127.4, 127.0, 117.0.[3]
-
LRMS (ESI) m/z: calculated for C₁₄H₉ClNO₂ [M + H]⁺ 258.0, found 258.0.[3]
-
Infrared (IR): Characteristic peaks are expected around 1760 cm⁻¹ (C=O, ester) and 1608 cm⁻¹ (C=N).[6]
Mechanism of Action and Biological Applications
The 4H-3,1-benzoxazin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The primary mechanism of action for this class of compounds is the inhibition of serine proteases.[7][8]
Serine Protease Inhibition
Serine proteases are a large family of enzymes that play crucial roles in various physiological and pathological processes. Unregulated serine protease activity is implicated in numerous diseases, including inflammation, cancer, and viral infections.
2-Aryl-4H-3,1-benzoxazin-4-ones function as mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and Cathepsin G.[7][8] The inhibitory mechanism involves the nucleophilic attack by the active site serine residue of the protease on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, thereby inactivating the enzyme.
The presence of an electron-withdrawing group, such as the chloro-substituent on the phenyl ring at the 2-position, is known to enhance the inhibitory potency by increasing the electrophilicity of the carbonyl carbon, thus facilitating the acylation of the enzyme.[7]
Potential Therapeutic Applications
Given its likely role as a serine protease inhibitor, this compound holds potential for development in therapeutic areas where these enzymes are pathogenic, including:
-
Anti-inflammatory agents: By inhibiting proteases like Cathepsin G, which are involved in inflammatory processes.[9]
-
Anticancer agents: Some serine proteases are implicated in tumor progression and metastasis.
-
Antiviral agents: Certain viruses rely on host or viral serine proteases for their replication cycle.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
Specific Hazards of Precursors:
-
2-Chlorobenzoyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce hydrogen chloride gas.
-
Anthranilic acid: Harmful if swallowed. Causes skin and eye irritation.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Experimental Protocols for Further Investigation
Serine Protease Inhibition Assay (General Protocol)
This protocol provides a framework for evaluating the inhibitory activity of this compound against a target serine protease, such as Cathepsin G.
Materials:
-
Target serine protease (e.g., human Cathepsin G)
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a control with DMSO only.
-
Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a synthetically accessible compound with a strong potential for application in drug discovery, particularly as a serine protease inhibitor. This guide has provided a detailed synthesis protocol, characterization data, and a proposed mechanism of action to facilitate further research into its therapeutic potential. Adherence to the outlined safety precautions is paramount when handling this and related chemical entities.
References
-
Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928-33. Link
- BenchChem. (2025). Unveiling the Selectivity of 4H-3,1-Benzoxazin-4-one Derivatives as Enzyme Inhibitors: A Comparative Guide.
-
PubChem. (2024). This compound. National Center for Biotechnology Information. Link
-
Ge, Z.-Y., et al. (2013). Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. Link
- Khan, K. M., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. Letters in Drug Design & Discovery, 11(4), 490-496.
- ChemBK. (n.d.). 2-(p-Chlorophenyl)-4H-3,1-benzoxazin-4-one.
-
Mohammadizadeh, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 59. Link
- Sigma-Aldrich. (2022).
-
Gelin, M., et al. (1998). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry Letters, 8(23), 3327-3332. Link
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Link
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. Link
-
Al-Hourani, B. J., et al. (2021). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 26(2), 461. Link
-
Reddy, C. R., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 23(10), 2465. Link
- Fisher Scientific. (2025). Safety Data Sheet for 2-Chlorobenzaldehyde. Thermo Fisher Scientific.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet for o-Chlorophenylhydrazine hydrochloride. Pfaltz & Bauer, Inc..
- Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
PubChem. (2024). 4H-3,1-Benzoxazin-4-one. National Center for Biotechnology Information. Link
-
Gütschow, M., & Neumann, U. (1997). Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry, 5(10), 1935-42. Link
- Tsoleridis, C. A., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1088.
- Sigma-Aldrich. (n.d.). 7-chloro-2-(2-chlorophenyl)-3,1-benzoxazin-4(4h)-one. Merck KGaA.
-
Tsoleridis, C. A., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-100. Link
- Brandán, S. A., et al. (2016). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Journal of Molecular Structure, 1125, 36-47.
- PubChemLite. (2026). 2h-1,4-benzoxazin-3(4h)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl-. Université du Luxembourg.
- Di Domenico, M., et al. (2023). Targeting Cathepsins in Neurodegeneration: Biochemical Advances, Inhibitor Designs, and Therapeutic Perspectives. Biomedicines, 11(11), 3019.
- van der Linden, W. A., et al. (2016). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem, 17(1), 52-56.
- McCarey, Y. L., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 989679.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one: A Spectroscopic and Crystallographic Approach
This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and single-crystal X-ray diffraction. The narrative emphasizes the causal links between experimental choices and the resulting structural insights, ensuring a robust and self-validating methodology.
Introduction: The Importance of Benzoxazinones and the Need for Unambiguous Structure Determination
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2] The precise substitution pattern on this core structure is critical to its biological function and pharmacokinetic profile. Therefore, unambiguous structure determination is a cornerstone of any research and development program involving these molecules. This guide will use this compound as a case study to demonstrate a logical and efficient workflow for complete structural characterization.
The Elucidation Workflow: A Multi-Technique Strategy
The structural elucidation of a novel compound is rarely achieved with a single technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle.[3][4] Our workflow is designed to first establish the molecular formula and key functional groups, then map the connectivity of the atoms, and finally, determine the three-dimensional arrangement of the molecule.
Here is a visual representation of our proposed workflow:
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Blueprint
Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to determine the molecular weight and elemental composition of the synthesized compound.[3] For a molecule like this compound, which contains nitrogen and chlorine, the isotopic pattern is a key diagnostic feature.
Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization Mode: Employ positive ion mode ESI, as the nitrogen atom in the benzoxazinone ring can be readily protonated.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis: Identify the protonated molecular ion [M+H]⁺ and analyze its isotopic pattern.
Data Interpretation and Trustworthiness:
The expected molecular formula is C₁₄H₈ClNO₂. The monoisotopic mass is calculated to be 257.0244 g/mol .[5] High-resolution mass spectrometry should yield a value within a few parts per million (ppm) of this theoretical mass, providing strong evidence for the elemental composition.
A key self-validating feature is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the [M+H]⁺ peak at m/z 258.0 should be accompanied by an [M+2+H]⁺ peak at m/z 260.0 with roughly one-third the intensity.
Published Data Summary:
| Ion | Calculated m/z | Found m/z | Reference |
| [M+H]⁺ | 258.0 | 258.0 | [6] |
Note: The published data is low resolution; high-resolution data would provide greater confidence.
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4] For our target molecule, we expect to see characteristic absorptions for the carbonyl group, the C-O-C ether linkage, and the aromatic rings.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Data Interpretation and Trustworthiness:
The presence of a strong absorption band in the range of 1700-1760 cm⁻¹ is indicative of the carbonyl (C=O) group of the oxazinone ring.[7] Another key feature is the C=N stretching vibration, typically observed around 1600-1650 cm⁻¹. The presence of aromatic C-H and C=C stretching bands further supports the proposed structure.
Expected IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (lactone) | ~1760 | Strong, sharp absorption |
| C=N | ~1608 | Medium to strong absorption |
| Aromatic C=C | 1600-1450 | Multiple sharp absorptions |
| C-O-C (ether) | ~1255 | Strong absorption |
| C-Cl | ~750 | Medium to strong absorption |
These values are based on literature for similar benzoxazinone structures.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[4] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.
Protocol: NMR Analysis in CDCl₃
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all hydrogen atoms.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
-
Data Interpretation and Trustworthiness:
The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm). The integration of these signals should sum to 8 protons. The splitting patterns (doublets, triplets, etc.) will reveal the substitution pattern on the two aromatic rings. The ¹³C NMR spectrum will show 14 distinct carbon signals, with the carbonyl carbon appearing significantly downfield (~160 ppm).
The 2D NMR data provides a self-validating network of correlations. For example, an HMBC correlation from a proton on the benzoxazinone ring to the carbon atom at the point of attachment of the chlorophenyl ring would unambiguously confirm the overall structure.
Published NMR Data Summary for this compound: [6]
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 8.25 (d, J = 7.7 Hz, 1H) | 159.2 |
| 7.90 (d, J = 7.5 Hz, 1H) | 156.5 |
| 7.85 (t, J = 7.6 Hz, 1H) | 146.4 |
| 7.71 (d, J = 8.0 Hz, 1H) | 136.7 |
| 7.57 (t, J = 7.5 Hz, 1H) | 133.4 |
| 7.52 (d, J = 7.8 Hz, 1H) | 132.4 |
| 7.46 (t, J = 7.4 Hz, 1H) | 131.5 |
| 7.40 (t, J = 7.3 Hz, 1H) | 131.1 |
| 130.3 | |
| 129.0 | |
| 128.6 | |
| 127.4 | |
| 127.0 | |
| 117.0 |
Single-Crystal X-ray Diffraction: The Definitive Proof
Expertise & Experience: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous proof of molecular structure in the solid state.[9] It provides precise bond lengths, bond angles, and the overall three-dimensional conformation of the molecule.
Protocol: Single-Crystal XRD
-
Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Recrystallization from ethanol has been successful for similar compounds.[10]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Data Interpretation and Trustworthiness:
A successful XRD analysis will yield a three-dimensional model of the molecule with low residual factors (R-factors), confirming the connectivity and stereochemistry beyond any doubt. The crystal structure of the closely related 2-phenyl-4H-3,1-benzoxazin-4-one shows a nearly planar molecule, and we would expect a similar conformation for the 2-chlorophenyl derivative.[10][11]
Caption: 2D structure of this compound.
Conclusion
The structural elucidation of this compound is systematically achieved through the combined application of mass spectrometry, IR spectroscopy, and multi-dimensional NMR. Each technique provides complementary and self-validating data, from the initial determination of the molecular formula to the detailed mapping of atomic connectivity. While this spectroscopic data provides a very high degree of confidence, final, irrefutable confirmation is achieved through single-crystal X-ray diffraction. This integrated workflow represents a robust and reliable strategy for the structural characterization of novel heterocyclic compounds in a drug discovery and development setting.
References
-
Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. [Link]
-
Cuyckens, F., & Claeys, M. (2002). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 16(17), 1680-1685. [Link]
-
de la Cruz, E., de la Ossa, C., & Palma, M. (2004). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(10), 2843–2848. [Link]
-
Cuyckens, F., & Claeys, M. (2002). Mass spectrometric studies of benzoxazine resorcarenes. Rapid Communications in Mass Spectrometry, 16(17), 1680-5. [Link]
-
Kwiecień, A., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 197, 113123. [Link]
-
de la Cruz, E., de la Ossa, C., & Palma, M. (2004). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
Bergman, J., & Tilstam, U. (2002). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molecules, 7(4), 336-340. [Link]
-
University College Dublin. (2025). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic. [Link]
-
Mal, D. R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2990-2995. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]
-
SpectraBase. (n.d.). 2-(o-chlorophenyl)-4H-3,1-benzoxazin-4-one [FTIR]. [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 49, 213-241. [Link]
-
Al-Rawi, J. M. A., & Al-Azawi, K. F. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 596-603. [Link]
-
IUCr Journals. (2025). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][6][9]oxazin-3(4H)-one. [Link]
-
ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]
-
ResearchGate. (n.d.). IR spectra of (A) 2-phenyl-4H-3,1- benzoxazine-4-one ( B) β -cyclodextrin (C) PM and (D) KN. [Link]
-
PubChemLite. (n.d.). 2h-1,4-benzoxazin-3(4h)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl. [Link]
-
SpectraBase. (n.d.). 4H-3,1-Benzoxazin-4-one, 2-(3-chlorophenyl)-5-fluoro- [FTIR]. [Link]
Sources
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. jchps.com [jchps.com]
- 5. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4H-3,1-Benzoxazin-4-ones
Abstract
The 4H-3,1-benzoxazin-4-one ring system represents a cornerstone in heterocyclic chemistry, serving as a versatile synthetic intermediate and a "privileged scaffold" in medicinal chemistry. Its unique structural features have paved the way for the development of a diverse array of bioactive molecules. This in-depth technical guide provides a comprehensive historical narrative of the discovery and evolution of 4H-3,1-benzoxazin-4-ones. We will explore the foundational synthetic methodologies, tracing their origins and the intellectual lineage from related heterocyclic systems. Furthermore, this guide will delve into the critical role these compounds play in modern drug discovery, particularly as potent enzyme inhibitors, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the Benzoxazinone Core
4H-3,1-Benzoxazin-4-one is a bicyclic heterocyclic compound resulting from the fusion of a benzene ring and a 1,3-oxazin-4-one ring.[1] This scaffold has garnered significant attention from the scientific community due to its widespread presence in molecules exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.[1][2] The inherent reactivity of the benzoxazinone ring, particularly at the C2 and C4 positions, makes it an invaluable synthon for the construction of more complex heterocyclic systems, most notably quinazolinones.[3] This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the historical context, synthetic evolution, and therapeutic potential of this important class of compounds.
A Historical Perspective: From Quinolines to Benzoxazinones
The story of 4H-3,1-benzoxazin-4-ones is intrinsically linked to the development of synthetic methodologies for related nitrogen-containing heterocycles in the late 19th and early 20th centuries. The pioneering work on the synthesis of quinolines and quinazolinones laid the conceptual groundwork for the eventual discovery of benzoxazinones.
The Precursors: Friedländer and Niementowski Syntheses
The late 1800s witnessed the development of seminal reactions for the synthesis of quinolines and their derivatives. The Friedländer synthesis , reported in 1882, involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group to form a quinoline.[4][5] This reaction highlighted the utility of ortho-amino-substituted benzene derivatives as key building blocks for heterocyclic ring formation.
Shortly thereafter, the Niementowski quinoline synthesis (1894) and the Niementowski quinazolinone synthesis (1895) further expanded the synthetic arsenal.[6][7] The latter, which involves the thermal condensation of anthranilic acid with an amide, was particularly significant as it established anthranilic acid as a readily available and versatile precursor for fused pyrimidine ring systems.[6]
These early discoveries were crucial as they demonstrated the feasibility of constructing complex heterocyclic systems from relatively simple, ortho-disubstituted benzene precursors. The underlying principle of intramolecular cyclization of an ortho-substituted aniline derivative became a recurring theme in the field.
The Dawn of Benzoxazinones: The Work of Heller and Fiesselmann
Building upon this foundation, the first documented synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones was reported in 1902 by Heller and Fiesselmann.[8] Their method involved the treatment of anthranilic acid with aroyl chlorides in the presence of pyridine.[8] This discovery marked a pivotal moment, establishing a direct and efficient route to the benzoxazinone core.
The choice of anthranilic acid as a starting material was a logical extension of its proven utility in the Niementowski synthesis. The genius of Heller and Fiesselmann's approach lay in the recognition that the amino and carboxylic acid functionalities of anthranilic acid could be sequentially acylated and then cyclized to form the six-membered oxazinone ring.
The Evolution of Synthetic Methodologies
Since its initial discovery, the synthesis of 4H-3,1-benzoxazin-4-ones has undergone significant evolution, with researchers developing a variety of methods to improve yields, expand substrate scope, and introduce diverse functionalities. At the heart of most of these methods lies the versatile and readily available precursor: anthranilic acid .[9][10]
Foundational Syntheses from Anthranilic Acid
The early and most fundamental methods for synthesizing 4H-3,1-benzoxazin-4-ones start with anthranilic acid and an acylating agent.
-
Reaction with Acid Anhydrides: A straightforward and widely used method involves the reaction of anthranilic acid with an excess of an acid anhydride, such as acetic anhydride. Heating these reactants leads to the formation of the corresponding 2-alkyl-4H-3,1-benzoxazin-4-one.[2] The reaction proceeds through the initial N-acylation of the amino group, followed by an intramolecular cyclization with the elimination of a molecule of carboxylic acid.
-
Reaction with Acid Chlorides: As demonstrated by Heller and Fiesselmann, the reaction of anthranilic acid with two equivalents of an acid chloride in a basic solvent like pyridine yields 2-substituted-4H-3,1-benzoxazin-4-ones.[2][11] The first equivalent of the acid chloride acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride, which then undergoes cyclization.[2]
Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride
This protocol is based on the classical method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Chloroform
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (2 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove pyridine hydrochloride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Causality Behind Experimental Choices:
-
Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the acylation reactions.
-
Two Equivalents of Benzoyl Chloride: The first equivalent N-acylates the amino group of anthranilic acid, and the second equivalent activates the carboxylic acid group for cyclization by forming a mixed anhydride.[2]
-
Ice-Water Quench: This step precipitates the product and helps in the removal of the water-soluble pyridine hydrochloride byproduct.
Modern Synthetic Approaches
While the classical methods remain relevant, modern organic synthesis has introduced more sophisticated and efficient strategies for constructing the benzoxazinone scaffold.
-
Cyanuric Chloride-Mediated Cyclization: N-acyl anthranilic acids can be cyclized to the corresponding benzoxazinones using cyanuric chloride in the presence of a base.[7][10] This method offers a mild and efficient alternative to traditional dehydrating agents.
-
Transition Metal-Catalyzed Syntheses: More recent developments have seen the emergence of transition metal-catalyzed reactions, such as copper-catalyzed C-N bond formation/rearrangement sequences, to construct the benzoxazinone ring system. These methods often provide access to a broader range of derivatives under milder reaction conditions.
The continuous development of new synthetic routes underscores the enduring importance of the 4H-3,1-benzoxazin-4-one core in contemporary organic and medicinal chemistry.
The Role of 4H-3,1-Benzoxazin-4-ones in Drug Discovery and Development
The "privileged" nature of the 4H-3,1-benzoxazin-4-one scaffold stems from its ability to interact with a variety of biological targets, leading to a wide range of pharmacological activities.[4][12]
Enzyme Inhibition: A Key Therapeutic Application
A significant area of interest for 4H-3,1-benzoxazin-4-one derivatives is their potent inhibitory activity against various enzymes, particularly proteases.
-
Serine Protease Inhibition: Many 2-substituted 4H-3,1-benzoxazin-4-ones have been identified as effective inhibitors of serine proteases, such as chymotrypsin.[13] The mechanism of inhibition often involves the nucleophilic attack of the active site serine residue on the C4 carbonyl of the benzoxazinone, leading to the formation of a stable acyl-enzyme intermediate.
The following table summarizes the inhibitory activity of selected 2-substituted 4H-3,1-benzoxazin-4-one derivatives against α-chymotrypsin.
| Compound | Substituent at C2 | IC₅₀ (µM) |
| 1 | Phenyl | 6.5 |
| 2 | 4-Chlorophenyl | 8.2 |
| 3 | 4-Methylphenyl | 10.5 |
| 4 | 4-Methoxyphenyl | 12.3 |
Data adapted from a study on the inhibition of α-chymotrypsin by benzoxazinone derivatives.
As Precursors to Quinazolinones
Beyond their intrinsic biological activity, 4H-3,1-benzoxazin-4-ones are crucial intermediates in the synthesis of quinazolinones, another class of heterocycles with significant therapeutic applications.[3] The reaction of a 2-substituted 4H-3,1-benzoxazin-4-one with an amine leads to the ring-opening of the oxazinone followed by recyclization to form the corresponding quinazolinone. This synthetic strategy is widely employed in the pharmaceutical industry for the preparation of a variety of drug candidates.
Visualizing the Synthetic Landscape
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and relationships discussed in this guide.
Caption: Historical progression of related heterocyclic syntheses.
Caption: Key synthetic transformations involving 4H-3,1-benzoxazin-4-ones.
Conclusion and Future Outlook
From its discovery in the early 20th century, the 4H-3,1-benzoxazin-4-one scaffold has evolved from a synthetic curiosity to a mainstay in medicinal chemistry and organic synthesis. The foundational work, built upon the principles established by the pioneers of heterocyclic chemistry, has paved the way for a rich and diverse field of study. The versatility of anthranilic acid as a starting material continues to be a central theme in the synthesis of these valuable compounds.
Looking ahead, the exploration of novel, more sustainable synthetic methodologies, including biocatalysis and flow chemistry, will undoubtedly open new avenues for the preparation of 4H-3,1-benzoxazin-4-one derivatives. Furthermore, the continued investigation of their biological activities, driven by a deeper understanding of their mechanism of action at the molecular level, will likely lead to the discovery of new therapeutic agents for a wide range of diseases. The history of 4H-3,1-benzoxazin-4-ones serves as a testament to the power of fundamental synthetic chemistry to drive innovation in drug discovery and development.
References
-
Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402. [Link]
-
4H-3,1-benzoxazin-4-one. PubChem. (n.d.). [Link]
-
Frey, R., et al. (2001). Evolution of benzoxazinone biosynthesis and indole production in maize. Planta, 213(4), 493-498. [Link]
-
Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572. [Link]
-
Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-711. [Link]
-
A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 10-20. [Link]
-
El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
(2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
-
El-Sayed, M. A., et al. (2000). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Archiv der Pharmazie, 333(11), 365-372. [Link]
-
Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]
-
Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications, 2011, 592879. [Link]
-
Zentmyer, G. A. (1963). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 2205. [Link]
-
Manske, R. H. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 2, 1-47. [Link]
-
Functionalization of the quinoline ring... (2024). Organic & Biomolecular Chemistry. [Link]
-
Reddy, T. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(12), 2829. [Link]
-
Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. [Link]
Sources
- 1. openarchive.ki.se [openarchive.ki.se]
- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. The Chemistry of Anthranilic Acid | Bentham Science [eurekaselect.com]
- 10. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Evolution of benzoxazinone biosynthesis and indole production in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aryl-4H-3,1-Benzoxazin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-aryl-4H-3,1-benzoxazin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding these characteristics is paramount for the rational design of novel therapeutic agents and advanced materials, as they govern solubility, membrane permeability, thermal stability, and ultimately, biological activity and application performance.
Introduction: The Significance of the Benzoxazinone Scaffold
2-Aryl-4H-3,1-benzoxazin-4-ones are a class of fused heterocyclic compounds that have garnered considerable attention due to their diverse biological activities.[1] These activities include roles as inhibitors of serine proteases, anticancer agents, and antimicrobial compounds.[2][3] The core structure, consisting of a benzene ring fused to an oxazinone ring with an aryl substituent at the 2-position, provides a versatile scaffold for chemical modification to modulate biological activity and physicochemical properties. A thorough understanding of the inherent physicochemical characteristics of this scaffold is the foundation for targeted drug design and the development of novel derivatives with enhanced efficacy and developability.
Synthesis and Structural Elucidation
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is well-established, with several methodologies available to the synthetic chemist. The most common and direct route involves the reaction of anthranilic acid with an aroyl chloride in the presence of a base, such as pyridine.[4] This one-pot synthesis is efficient and allows for the introduction of a wide variety of aryl substituents at the 2-position, enabling the exploration of structure-activity relationships.
Figure 1: General synthetic scheme for 2-aryl-4H-3,1-benzoxazin-4-ones.
Structural confirmation of these compounds relies on a suite of spectroscopic techniques. The following sections detail the characteristic spectral features of 2-aryl-4H-3,1-benzoxazin-4-ones.
Spectroscopic Characterization
A combination of spectroscopic methods is essential for the unambiguous identification and characterization of 2-aryl-4H-3,1-benzoxazin-4-ones.
The IR spectrum of a 2-aryl-4H-3,1-benzoxazin-4-one is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1760-1740 cm⁻¹. The C=N stretching vibration is observed around 1640-1620 cm⁻¹, and the C-O-C stretching of the oxazinone ring is found in the 1250-1150 cm⁻¹ region.
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.
¹H NMR Spectroscopy: The aromatic protons of the benzoxazinone core and the 2-aryl substituent typically resonate in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns are dependent on the substitution pattern of both aromatic rings.
¹³C NMR Spectroscopy: The carbonyl carbon of the lactone is a key diagnostic signal, appearing downfield in the region of δ 160-165 ppm. The carbon of the C=N bond is typically found around δ 150-155 ppm. The remaining aromatic carbons resonate in the expected range of δ 110-140 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Phenyl-4H-3,1-benzoxazin-4-one [5][6]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~162.1 |
| C=N | - | ~156.6 |
| Phenyl-H (ortho) | ~8.25 (d) | ~128.9 |
| Phenyl-H (meta) | ~7.50 (m) | ~128.8 |
| Phenyl-H (para) | ~7.59 (m) | ~132.5 |
| Benzene-H5 | ~8.19 (d) | ~127.6 |
| Benzene-H6 | ~7.56 | ~126.6 |
| Benzene-H7 | ~7.84 (t) | ~135.9 |
| Benzene-H8 | ~7.69 | ~120.6 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
Electron ionization mass spectrometry (EI-MS) of 2-aryl-4H-3,1-benzoxazin-4-ones typically shows a prominent molecular ion peak (M⁺•). The fragmentation pattern is influenced by the stability of the heterocyclic ring and the nature of the aryl substituent. Common fragmentation pathways involve the loss of CO from the lactone ring, followed by fragmentation of the remaining heterocyclic system. The fragmentation pattern can be a useful tool for confirming the molecular weight and gaining structural information.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure and offers insights into the three-dimensional arrangement of the molecules in the solid state. For 2-phenyl-4H-3,1-benzoxazin-4-one, crystallographic studies have confirmed the planarity of the benzoxazinone ring system and provided precise bond lengths and angles.[2][8] The phenyl ring at the 2-position is typically twisted slightly out of the plane of the benzoxazinone core.[2][8] These structural details are crucial for understanding intermolecular interactions and for computational modeling studies.
Physicochemical Properties
The physicochemical properties of 2-aryl-4H-3,1-benzoxazin-4-ones are critical determinants of their behavior in biological and material systems.
Solubility
The solubility of 2-aryl-4H-3,1-benzoxazin-4-ones is generally low in water and higher in organic solvents. The polarity of the solvent and the substitution pattern on the aromatic rings significantly influence solubility. Generally, these compounds are soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols such as ethanol and methanol. Their solubility in non-polar solvents like hexane is typically poor. While comprehensive quantitative solubility data is not widely available in the literature, a qualitative assessment suggests the following trend:
DMSO > DMF > Acetone > Ethanol > Methanol > Water > Hexane
Experimental Protocol: Determination of Qualitative Solubility
-
Sample Preparation: Weigh approximately 5 mg of the 2-aryl-4H-3,1-benzoxazin-4-one into a small glass vial.
-
Solvent Addition: Add 1 mL of the desired solvent to the vial.
-
Observation: Vortex the mixture for 1 minute and visually inspect for dissolution.
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial in a water bath to assess temperature-dependent solubility.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on visual observation.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, as it influences a molecule's ability to cross cell membranes. The logP value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. For the parent 4H-3,1-benzoxazin-4-one, the calculated XLogP3 is 1.3.[9] The introduction of an aryl group at the 2-position generally increases the lipophilicity. The nature and position of substituents on the aryl ring will further modulate the logP value. While extensive experimental logP data for this class of compounds is limited, it is expected that derivatives with non-polar substituents will have higher logP values, indicating greater lipid solubility.
Experimental Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Prepare a mutually saturated system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Dissolution: Dissolve a known amount of the 2-aryl-4H-3,1-benzoxazin-4-one in the aqueous phase to a concentration where it remains fully dissolved.
-
Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container.
-
Equilibration: Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
logP Calculation: Calculate the logP using the formula: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).
Figure 2: Workflow for the experimental determination of logP using the shake-flask method.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for evaluating the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 2-aryl-4H-3,1-benzoxazin-4-ones, TGA can be used to determine the onset of thermal decomposition, which is a critical parameter for applications in materials science and for assessing the stability of pharmaceutical formulations. While specific TGA data for the parent compounds is scarce, studies on their metal complexes indicate good thermal stability.[10]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the melting point, enthalpy of fusion, and to identify any polymorphic transitions. The melting point of 2-phenyl-4H-3,1-benzoxazin-4-one is reported to be in the range of 123-125 °C.[3] The sharpness of the melting endotherm in a DSC thermogram can also provide an indication of the purity of the compound.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the sample pan and a reference pan in the instrument.
-
TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C). Record the mass loss as a function of temperature.
-
DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow. A heating and cooling cycle can be used to investigate crystallization and melting behavior.
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine the decomposition temperature, melting point, and enthalpy of transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of 2-aryl-4H-3,1-benzoxazin-4-ones in solution typically exhibit absorption bands in the ultraviolet region, corresponding to π-π* and n-π* transitions of the aromatic and heterocyclic systems. The position of the absorption maxima (λmax) can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings. This solvatochromic effect can provide insights into the electronic structure of the molecule. While comprehensive data is limited, a study on related compounds showed absorption maxima in the range of 336-374 nm in ethanol.[11]
Structure-Property Relationships and Implications for Drug Development
The physicochemical properties of 2-aryl-4H-3,1-benzoxazin-4-ones are intrinsically linked to their molecular structure. The ability to systematically modify the 2-aryl substituent provides a powerful tool for tuning these properties to optimize for a desired biological or material application.
-
Solubility and Lipophilicity: The introduction of polar functional groups (e.g., -OH, -NH₂) on the aryl ring can increase aqueous solubility and decrease logP, which can be beneficial for improving the pharmacokinetic profile of a drug candidate. Conversely, the addition of non-polar groups (e.g., -Cl, -CH₃) will increase lipophilicity, which may enhance membrane permeability but could also lead to issues with solubility and metabolism.
-
Thermal Stability: The inherent thermal stability of the benzoxazinone core makes it an attractive scaffold for the development of thermally robust materials. The nature of the 2-aryl substituent can influence the overall thermal stability of the molecule.
-
Biological Activity: The physicochemical properties play a direct role in the biological activity of these compounds. For example, the ability of a molecule to reach its biological target is often dependent on its solubility and lipophilicity. Furthermore, the electronic properties of the 2-aryl ring, which can be probed by UV-Vis spectroscopy, can influence the binding affinity of the molecule to its target protein.
Figure 3: Interrelationship between molecular structure, physicochemical properties, and biological activity.
Conclusion
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold represents a privileged structure in medicinal chemistry and materials science. This guide has provided a detailed overview of the key physicochemical characteristics of this class of compounds, including their synthesis, spectroscopic properties, solubility, lipophilicity, and thermal behavior. A thorough understanding and strategic manipulation of these properties are essential for the successful development of novel 2-aryl-4H-3,1-benzoxazin-4-one derivatives with tailored functionalities for a wide range of applications. Further systematic studies to generate more quantitative physicochemical data for a broader range of derivatives would be highly valuable to the scientific community.
References
-
Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. Org. Lett. 2013, 15 (8), 1858-1861. [Link]
-
Supporting Information for "Visible-Light-Induced Denitrogenative Annulation of 1,2,3-Benzotriazin-4(3H)-ones with Alkynes: A Metal-Free Approach to 2-Aryl-4H-3,1-benzoxazin-4-ones". [Link]
-
Thermogravimetric Analysis Of Metal Complexes Derived From 2-Phenyl-4H-Benzo[D][5][12]-Oxazin-4-One Ligand. Eurasian Journal of Analytical Chemistry. [Link]
-
Thermogravimetric Analysis Of Metal Complexes Derived From 2-Phenyl-4H-Benzo[D][5][12]-Oxazin-4-One Ligand. ResearchGate. [Link]
-
Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Preparations and Procedures International. [Link]
-
2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem. [Link]
-
Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Molecules. [Link]
-
2-phenyl-4H-3,1-benzoxazin-4-one - Mass Spectrum (GC). SpectraBase. [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]
-
2-phenyl-4H-3,1-benzoxazin-4-one. Chemical Synthesis Database. [Link]
-
4H-3,1-Benzoxazin-4-one. PubChem. [Link]
-
Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs. [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Vibrational spectroscopic studies and theoretical calculations of 2-phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
-
Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. Polymers. [Link]
-
2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
2-Phenyl-4H-3,1-benzoxazin-4-one. PubMed. [Link]
-
2-phenyl-3,1-benzoxazin-4-one. Stenutz. [Link]
-
2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. [Link]
-
Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 8. researchgate.net [researchgate.net]
- 9. 2-Phenyl-4H-3,1-benzoxazin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Experimental Design for Studying Benzoxazinone Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental design and evaluation of benzoxazinone derivatives, a versatile class of heterocyclic compounds with a wide spectrum of biological activities. As a senior application scientist, this document moves beyond a simple recitation of methods to provide a strategic and logical approach to the investigation of these promising therapeutic agents. The protocols and insights herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the pharmacological potential of novel benzoxazinone compounds.
Introduction: The Therapeutic Promise of the Benzoxazinone Scaffold
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties.[1] These scaffolds are integral to the structure of various biologically active molecules and have been investigated for their anti-inflammatory, analgesic, anticancer, antimycobacterial, and enzyme inhibitory activities.[1][2][3] The versatility of the benzoxazinone core allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This guide will delineate a systematic approach to the synthesis, characterization, and comprehensive biological evaluation of novel benzoxazinone derivatives.
Synthesis and Characterization of Benzoxazinone Derivatives
A robust and efficient synthetic strategy is the foundation of any drug discovery program. For benzoxazinone derivatives, a common and effective method involves the cyclization of an N-acyl anthranilic acid intermediate.
Protocol 2.1: One-Pot Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones
This protocol describes a one-pot synthesis method that is efficient and proceeds under mild conditions.[4]
Materials:
-
Anthranilic acid
-
Substituted acyl chloride
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ice
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform in a round-bottom flask with stirring.
-
Slowly add the desired acyl chloride (1 equivalent) to the mixture and stir at room temperature for 2 hours. The progress of the formation of the N-acyl anthranilic acid intermediate can be monitored by Thin Layer Chromatography (TLC).
-
In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF.
-
Add the cyanuric chloride/DMF solution to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Pour the residue into a mixture of distilled water and ice to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2.2: Purification and Characterization
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[4][5]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. 2D NMR techniques (e.g., COSY, HMBC, HSQC) can be employed for more complex structures.[7]
-
Mass Spectrometry (MS): Obtain a mass spectrum to determine the molecular weight of the compound and confirm its elemental composition.[8]
-
Infrared (IR) Spectroscopy: Analyze the functional groups present in the molecule.
-
Melting Point: Determine the melting point of the purified solid to assess its purity.
In Vitro Biological Evaluation: A Multi-faceted Approach
The initial biological assessment of newly synthesized benzoxazinone derivatives is typically performed using a panel of in vitro assays to determine their cytotoxic, anti-inflammatory, and enzyme inhibitory activities.
Anticancer Activity
A primary focus for many benzoxazinone derivatives is their potential as anticancer agents. The following workflow outlines a standard screening cascade.
Caption: Workflow for in vitro anticancer evaluation of benzoxazinone derivatives.
Protocol 3.1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
Normal cell line (e.g., fibroblasts) for selectivity assessment
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the benzoxazinone derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 2b | MCF-7 | 2.27 | [2] |
| Derivative 2b | HCT-116 | 4.44 | [2] |
| Derivative 4b | MCF-7 | 3.26 | [2] |
| Derivative 4b | HCT-116 | 7.63 | [2] |
| Complex 1 | A-549 | 5.94 | [9] |
Table 1: Example IC₅₀ values of benzoxazinone derivatives against various cancer cell lines.
Protocol 3.1.2: Wound Healing (Scratch) Assay
This assay assesses the effect of compounds on cell migration.[10]
Materials:
-
Confluent cell monolayer in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
Culture medium with reduced serum (to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Create a straight scratch in the confluent cell monolayer with a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium with the test compound at a non-toxic concentration (determined from the MTT assay).
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol 3.1.3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Anti-inflammatory Activity
Benzoxazinone derivatives have shown promise as anti-inflammatory agents. In vitro assays can be used to screen for their ability to inhibit key inflammatory mediators.
Protocol 3.2.1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
LPS from E. coli
-
Griess Reagent
-
Culture medium
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the benzoxazinone derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Derivative 27 | TNF-α inhibition | 7.83 | [11][12] |
| Derivative 27 | IL-1β inhibition | 15.84 | [11][12] |
| Derivative 6m | IL-1β inhibition | 7.9 | [11][12] |
| Derivative 3g | IL-6 inhibition | 5.09 | [13] |
Table 2: Example IC₅₀ values for the anti-inflammatory activity of benzoxazinone derivatives.
Enzyme Inhibition Assays
Many benzoxazinone derivatives exert their biological effects by inhibiting specific enzymes.
Protocol 3.3.1: α-Chymotrypsin Inhibition Assay
This protocol is for determining the inhibitory activity of compounds against the serine protease α-chymotrypsin.[10]
Materials:
-
α-chymotrypsin enzyme
-
Substrate (e.g., N-Succinyl-L-phenylalanine-p-nitroanilide)
-
Tris-HCl buffer
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and test compounds in Tris-HCl buffer.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Incubate for a short period.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance over time at 410 nm, which corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction rates and determine the percentage of inhibition and the IC₅₀ value.
-
Further kinetic studies can be performed to determine the mode of inhibition and the inhibition constant (Ki).[10]
| Compound Series | Enzyme | IC₅₀ Range (µM) | Ki Range (µM) | Reference |
| Benzoxazinones 1-18 | α-Chymotrypsin | 6.5 - 341.1 | 4.7 - 341.2 | [10] |
Table 3: Example inhibitory activity of benzoxazinone derivatives against α-chymotrypsin.
In Vivo Efficacy Studies
Promising candidates from in vitro screening should be evaluated in animal models to assess their efficacy and safety in a physiological context.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of compounds.[14]
Protocol 4.1.1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% in saline)
-
Plethysmometer or digital calipers
-
Test compound and vehicle
-
Positive control (e.g., Indomethacin)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally or orally).
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0 hours and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Determine the ED₅₀ value (the dose that causes 50% inhibition of edema).
Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer drugs.[12]
Caption: General workflow for in vivo anticancer efficacy studies using xenograft models.
Protocol 4.2.1: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
Test compound, vehicle, and positive control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the test compound, vehicle, or positive control according to the desired dosing schedule and route.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).
-
At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting).
Mechanism of Action Studies
Understanding how a compound exerts its biological effects is crucial for its development.
Protocol 5.1: Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cellular pathways affected by the benzoxazinone derivative.[5]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., p53, caspases, cyclins, kinases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Pharmacokinetic and Toxicological Profiling (ADME/Tox)
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is critical for identifying viable drug candidates.
In Vitro ADME Assays
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this can affect its distribution and availability.
-
Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.
In Vivo Pharmacokinetic Studies
Administer the compound to animals (e.g., rats) via intravenous and oral routes to determine key pharmacokinetic parameters.
| Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral bioavailability |
Table 4: Key pharmacokinetic parameters.
Toxicology Studies
-
In Vitro Cytotoxicity: Assess the compound's toxicity in various normal cell lines.
-
Acute In Vivo Toxicity: Determine the maximum tolerated dose (MTD) in animals.
-
Further toxicological assessments should be conducted according to regulatory guidelines.
Conclusion
The experimental framework presented in this guide provides a comprehensive and logical pathway for the investigation of novel benzoxazinone derivatives. By systematically evaluating their synthesis, in vitro and in vivo activities, mechanism of action, and ADME/Tox profiles, researchers can effectively identify and advance promising candidates for further preclinical and clinical development. The integration of detailed protocols, data interpretation, and a clear understanding of the underlying scientific principles will ultimately contribute to the successful translation of these versatile compounds into new therapeutic agents.
References
-
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). Bioorganic Chemistry. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]
-
Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. (n.d.). ResearchGate. [Link]
-
Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). MDPI. [Link]
-
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (n.d.). DIGIBUG Principal. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers in Chemistry. [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). MDPI. [Link]
-
Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. (n.d.). Universitas Airlangga. [Link]
-
The IC 50 values calculated from the dose-response curves. (n.d.). ResearchGate. [Link]
-
Synthesis and Anti-inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity. [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (2025). ResearchGate. [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. [Link]
-
Small Molecule Structure Characterisation. (n.d.). La Trobe University. [Link]
-
NMR Sample Preparation. (n.d.). Western University. [Link]
-
Benzoxazinones as PPARγ Agonists. 2. SAR of the Amide Substituent and In Vivo Results in a Type 2 Diabetes Model. (n.d.). Journal of Medicinal Chemistry. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
Benzoxazinones as Human Peroxisome Proliferator Activated Receptor Gamma (PPARγ) Agonists: A Docking Study Using Glide. (n.d.). PubMed Central. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
-
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace. [Link]
-
Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. (n.d.). ResearchGate. [Link]
-
Characterizing Small Molecules with NMR. (2019). News-Medical.Net. [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2025). ResearchGate. [Link]
-
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2018). ResearchGate. [Link]
-
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace. [Link]
-
Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. (n.d.). MDPI. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]
-
Standard Operating Procedure –. (n.d.). Queen's Center for Biomedical Research. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PubMed Central. [Link]
-
Cancer Cell Line Xenograft Efficacy Studies. (n.d.). The Jackson Laboratory. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]
-
Writing Protocols for Preclinical Drug Disposition (ADME) Studies*. (2016). Basicmedical Key. [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). n.d.. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. latrobe.edu.au [latrobe.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one as a Serine Protease Inhibitor
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, a representative member of the benzoxazinone class, as a potent inhibitor of serine proteases. This guide covers the fundamental mechanism of action, detailed experimental protocols for activity and selectivity assessment, and data interpretation insights.
Introduction: Targeting Serine Proteases with Benzoxazinones
Serine proteases constitute a large and functionally diverse family of enzymes critical to a vast array of physiological processes, including digestion, blood coagulation, immune response, and tissue remodeling.[1] Their catalytic activity is defined by a highly conserved triad of amino acids (serine, histidine, and aspartate) in the active site. The dysregulation of serine protease activity is a hallmark of numerous pathologies, such as inflammatory diseases, cancer, and thrombosis, making them prime targets for therapeutic intervention.[2][3]
The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry for its ability to effectively inhibit serine proteases.[4][5] These compounds typically function as mechanism-based, alternate substrate inhibitors.[6] This guide focuses on this compound, a specific analog that embodies the key structural features for potent inhibition.
Compound Profile: this compound
The subject compound is a synthetic heterocyclic molecule. Its structure and chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | [7] |
| Molecular Formula | C₁₄H₈ClNO₂ | [7] |
| Molecular Weight | 257.67 g/mol | [7] |
| CAS Number | 4765-51-9 | [7] |
| Appearance | Solid (predicted) | |
| Melting Point | 190 °C (for p-chloro isomer) | [8] |
A common synthetic route to this class of compounds involves the reaction of anthranilic acid with a substituted benzoyl chloride, such as 2-chlorobenzoyl chloride, often in the presence of a mild base and a cyclizing agent.[9][10][11]
Mechanism of Action: Covalent Acylation
4H-3,1-benzoxazin-4-one derivatives act as mechanism-based inhibitors that form a stable acyl-enzyme intermediate with the target protease.[12] The process is initiated by the nucleophilic attack of the catalytic serine residue (Ser-195 in chymotrypsin) on the electrophilic carbonyl carbon of the benzoxazinone ring.[12] This leads to the opening of the heterocyclic ring and the formation of a covalent ester bond between the inhibitor and the enzyme, effectively inactivating it.[6]
This acylation is the rate-limiting step, and the subsequent deacylation (hydrolysis of the ester bond) is typically very slow, resulting in prolonged, time-dependent inhibition.[6]
Caption: Workflow for in vitro protease inhibition assay.
D. Step-by-Step Procedure
-
Prepare Inhibitor Dilutions: Create a 2-fold serial dilution of the this compound stock solution in DMSO. Then, make an intermediate dilution of these concentrations in the assay buffer.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:[13]
-
Test Wells: 170 µL Assay Buffer + 10 µL Inhibitor Dilution.
-
Enzyme Control (100% Activity): 170 µL Assay Buffer + 10 µL DMSO.
-
Substrate Control (Blank): 180 µL Assay Buffer + 10 µL DMSO (no enzyme).
-
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to the "Test Wells" and "Enzyme Control" wells. The final enzyme concentration should be chosen to give a linear reaction rate for at least 30 minutes.
-
Pre-incubation: Mix the plate gently and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This step is crucial for time-dependent inhibitors to allow for the formation of the acyl-enzyme complex.
-
Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the reaction. The final substrate concentration should ideally be at or below its Km value. [13]6. Data Acquisition: Immediately place the plate in the reader and measure the change in absorbance (e.g., at 405 nm for pNA substrates) or fluorescence (e.g., λex 360 nm, λem 480 nm for NHMec substrates) over time. [14] E. Data Analysis
-
Calculate Reaction Rates (V): Determine the initial velocity (V) for each well by calculating the slope of the linear portion of the kinetic curve (ΔAbsorbance/Δtime).
-
Subtract Blank: Correct the rates by subtracting the average rate of the substrate control wells.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor / V_DMSO_control)] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Application II: Selectivity Profiling
A critical step in drug development is to assess the inhibitor's selectivity. An ideal inhibitor should potently inhibit the target protease while having minimal effect on other related proteases to avoid off-target effects.
Protocol 2: Counter-Screening for Selectivity
This involves performing Protocol 1 against a panel of relevant serine proteases (e.g., thrombin, trypsin, plasmin, cathepsins). [4][14]The resulting IC₅₀ values provide a quantitative measure of selectivity.
Comparative Inhibition Data for Benzoxazinone Analogs
While specific data for this compound is not widely published, the following table summarizes the activity of structurally related compounds, providing context for expected performance.
| Compound Class/Analog | Target Protease | Potency (IC₅₀ / Kᵢ) | Selectivity Notes | Reference |
| General Benzoxazinones | α-Chymotrypsin | 6.5 - 341.1 µM (IC₅₀) | Varies with substitution | [9] |
| 2-(Furan-2-yl)-derivative | Cathepsin G | 0.84 µM (IC₅₀) | Selective over thrombin, factors XIa, XIIa | [4] |
| 2-amino-derivatives | Complement C1r | Potent | Selective for C1r over trypsin | [5][15] |
| 2-sulfonyl-derivatives | Complement C1r | Potent | Selective for C1r over trypsin | [16] |
Application III: Cell-Based Assays (Conceptual Framework)
Moving from a biochemical to a cellular context is essential to evaluate an inhibitor's potential as a therapeutic agent. This step assesses cell permeability, efficacy in a physiological environment, and potential cytotoxicity.
A. Objectives
-
To measure the inhibition of target protease activity within intact cells.
-
To determine the compound's effect on cell viability and rule out non-specific toxicity.
B. Conceptual Workflow
Caption: Conceptual workflow for cell-based inhibitor testing.
C. Key Considerations
-
Cell Line Selection: Choose a cell line that endogenously expresses the target protease or a transfected cell line overexpressing it.
-
Assay Method: Utilize commercially available kits with cell-permeant fluorogenic substrates (e.g., FLISP kits) that covalently bind to active intracellular proteases. [17]* Cytotoxicity: Always run a parallel cytotoxicity assay. A compound is considered a promising hit if its IC₅₀ for protease inhibition is significantly lower than its cytotoxic concentration (CC₅₀). Some benzoxazinone derivatives have been shown to be non-cytotoxic to cell lines like 3T3 at concentrations up to 30 µM. [9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Inhibition Observed | 1. Inhibitor instability/degradation.2. Incorrect enzyme or substrate.3. Inhibitor concentration too low. | 1. Prepare fresh stock solutions. Check compound stability in assay buffer.2. Verify enzyme activity with a known substrate/inhibitor.3. Test a wider and higher range of concentrations. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing.3. Edge effects in the microplate. | 1. Use calibrated pipettes. Mix reagents thoroughly.2. Ensure plate is mixed gently after each addition.3. Avoid using the outermost wells of the plate. |
| Non-Sigmoidal Dose-Response Curve | 1. Inhibitor precipitation at high concentrations.2. Assay interference (e.g., autofluorescence).3. Complex inhibition kinetics. | 1. Check for visible precipitate. Reduce the highest concentration tested.2. Run controls with the compound alone (no enzyme).3. The acyl-enzyme mechanism is time-dependent; ensure adequate pre-incubation. |
References
-
Spencer, R. W., Copp, L. J., Bonaventura, B., Tam, T. F., Liak, T. J., Billedeau, R. J., & Krantz, A. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928–933. [Link]
-
ResearchGate. (n.d.). Table 4 . Experimental conditions for serine protease inhibition assays. ResearchGate. [Link]
-
Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., & Khan, K. M. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4118–4127. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]
-
Gummadi, V. R., & Borra, S. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(24), 5898. [Link]
-
Edwards, P. D., Bernstein, P. R., & Wolanin, D. J. (1996). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry Letters, 6(19), 2293–2298. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. [Link]
-
Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 67(548). [Link]
-
Edwards, P. D., Bernstein, P. R., & Wolanin, D. J. (1999). Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease. Bioorganic & Medicinal Chemistry Letters, 9(6), 815–820. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2021). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 26(11), 3326. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72279, this compound. PubChem. [Link]
-
Ferguson, J., Walker, B., & Scott, C. J. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 983193. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]
-
de Oliveira, U. C., de Farias, M. A., & de Castro, E. S. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10757. [Link]
-
Wegner, J. (2003). Biochemistry of serine protease inhibitors and their mechanisms of action: a review. Journal of Extra-Corporeal Technology, 35(4), 326–338. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry of serine protease inhibitors and their mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 15. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Benzoxazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Therapeutic Potential of Benzoxazinones in Inflammation
Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] Among these, their anti-inflammatory potential stands out as a promising avenue for the development of novel therapeutics for a host of debilitating conditions underpinned by chronic inflammation.[1][2] This guide provides a comprehensive overview of the mechanisms of action of benzoxazinone compounds and detailed protocols for their evaluation as anti-inflammatory agents, designed to ensure scientific rigor and reproducibility.
The rationale for exploring benzoxazinones stems from their structural similarity to endogenous molecules and their ability to interact with key enzymatic and transcriptional targets within the inflammatory cascade.[3] As our understanding of the molecular drivers of inflammation deepens, so too does our ability to design and screen novel chemical entities like benzoxazinones for targeted therapeutic intervention.
II. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzoxazinone compounds are multifaceted, primarily revolving around the modulation of key signaling pathways and the inhibition of pro-inflammatory enzyme activity. The two most prominent mechanisms identified to date are the suppression of the NF-κB signaling pathway and the activation of the Nrf2-HO-1 antioxidant response.
A. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[6] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[6][7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][6]
Several benzoxazinone derivatives have been shown to exert their anti-inflammatory effects by intervening in this pathway.[3] The primary mode of inhibition appears to be the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing the downstream inflammatory cascade.[6]
B. Activation of the Nrf2-HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which facilitates its ubiquitination and proteasomal degradation.[10][11] In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1).[8][11]
HO-1 is a potent anti-inflammatory enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have anti-inflammatory properties.[9][12] Importantly, the activation of the Nrf2/HO-1 axis can negatively regulate the NF-κB pathway.[11] This crosstalk provides a dual mechanism for inflammation resolution: the enhancement of antioxidant defenses and the active suppression of pro-inflammatory signaling. Certain benzoxazinone derivatives have been found to activate this protective pathway, reducing intracellular reactive oxygen species (ROS) and subsequently alleviating inflammation.[3]
III. In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of benzoxazinone compounds for anti-inflammatory activity is typically performed using in vitro cell-based assays. Macrophage cell lines, such as the murine RAW 264.7 or human THP-1, are excellent models as they play a central role in the inflammatory response. Inflammation is commonly induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates macrophages through Toll-like receptor 4 (TLR4).[13]
A. Key In Vitro Assays
-
Cell Viability Assay (e.g., MTT Assay):
-
Purpose: To determine the non-cytotoxic concentration range of the benzoxazinone compounds. It is crucial to ensure that any observed anti-inflammatory effects are not due to cell death.[14]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Purpose: To quantify the inhibition of nitric oxide, a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).[15]
-
Principle: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the cell culture supernatant to produce a colored azo compound that can be measured spectrophotometrically.[16]
-
-
Pro-inflammatory Cytokine Quantification (ELISA):
-
Purpose: To measure the inhibitory effect of the compounds on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[13]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive antibody-based method to quantify the concentration of a particular protein in a sample.
-
B. Protocol: Anti-inflammatory Screening in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a framework for the initial screening of benzoxazinone compounds. All steps should be performed under sterile conditions in a cell culture hood.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Benzoxazinone compounds (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT reagent
-
Griess Reagent Kit
-
ELISA Kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells per well.[17] Allow cells to adhere and recover by incubating overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: The next day, carefully remove the old medium. Add fresh medium containing various concentrations of the benzoxazinone compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) must be included. Incubate for 1 hour.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[15][17] A negative control group (cells with vehicle but no LPS) and a positive control group (cells with vehicle and LPS) are essential.[18][19] Dexamethasone can be used as a positive inhibitory control.[20]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed and carefully collect the cell-free supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
-
Nitric Oxide Assay: Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's protocol.[13]
-
Cell Viability Assay: In a parallel plate treated identically, perform an MTT assay to assess the cytotoxicity of the compounds at the tested concentrations.
Data Analysis:
Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-only treated positive control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for the most potent compounds.
C. Comparative Efficacy of Benzoxazolone Derivatives
The following table summarizes the reported in vitro anti-inflammatory activities of several benzoxazolone derivatives, providing a benchmark for newly synthesized compounds.
| Compound ID | Target | Assay System | IC₅₀ (µM) | Reference |
| 3g | IL-6 Production | LPS-stimulated cells | 5.09 ± 0.88 | [21] |
| 3d | IL-6 Production | LPS-stimulated cells | 5.43 ± 0.51 | [21] |
| 3c | IL-6 Production | LPS-stimulated cells | 10.14 ± 0.08 | [21] |
| 3d | NO Production | LPS-stimulated RAW 264.7 | 13.44 | [22] |
| 2d | NO Production | LPS-stimulated RAW 264.7 | 14.72 | [22] |
| 2c | NO Production | LPS-stimulated RAW 264.7 | 16.43 | [22] |
IV. In Vivo Evaluation of Anti-inflammatory Activity
Promising compounds identified from in vitro screens should be advanced to in vivo models to assess their efficacy in a whole-organism system. The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[23][24]
A. Rationale for the Carrageenan-Induced Paw Edema Model
Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response:[23]
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.
-
Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins, facilitated by the upregulation of COX-2. This phase also involves neutrophil infiltration and the production of other inflammatory mediators like nitric oxide and cytokines.
This model is particularly useful for differentiating the mechanisms of action of anti-inflammatory drugs. For instance, COX-2 inhibitors primarily suppress the late phase of edema.
B. Protocol: Carrageenan-Induced Paw Edema in Rats
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test Benzoxazinone Compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive Control: Indomethacin (5-10 mg/kg) or another standard NSAID[25]
-
Plethysmometer or digital calipers for paw volume/thickness measurement
Step-by-Step Methodology:
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin)
-
Group III-V: Test Groups (receive different doses of the benzoxazinone compound)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before any treatment.
-
Drug Administration: Administer the test compounds and the positive control, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 30-60 minutes before carrageenan injection.[25] The vehicle is administered to the control group.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[24][25]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Optional Endpoints: At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as:
-
Histopathology: To assess immune cell infiltration.
-
Biochemical Analysis: To measure levels of myeloperoxidase (MPO) as an index of neutrophil accumulation, or to quantify cytokine levels (TNF-α, IL-1β) and PGE₂ in the tissue homogenate.[25]
-
Western Blotting: To determine the protein expression of iNOS and COX-2 in the inflamed tissue.[25]
V. Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of benzoxazinone compounds as potential anti-inflammatory agents. By combining targeted in vitro screening with validated in vivo models, researchers can effectively identify and characterize novel drug candidates. Future investigations should focus on elucidating the specific molecular targets of active benzoxazinones within the NF-κB and Nrf2 pathways, exploring their pharmacokinetic and pharmacodynamic properties, and assessing their efficacy in chronic models of inflammation to fully realize their therapeutic potential.
VI. References
-
Saha, S., Buttari, B., Panieri, E., Profumo, E., & Saso, L. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]
-
Saha, S., Buttari, B., Panieri, E., Profumo, E., & Saso, L. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. ResearchGate. [Link]
-
Saha, S., Buttari, B., Panieri, E., Profumo, E., & Saso, L. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PMC. [Link]
-
Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. [Link]
-
Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01). [Link]
-
Fehrenbacher, J. C., Vong, L., & Hargreaves, K. M. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Uzuazokaro, M. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Zhang, L., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Semantic Scholar. [Link]
-
Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. ResearchGate. [Link]
-
O'Connell, O., et al. (2023). The Nrf2-HO-1 system and inflammaging. Frontiers in Immunology. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]
-
Pajak, B., et al. (2019). Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism. Journal of Cellular and Molecular Medicine, 23(11), 7481-7497. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
Nabavi, S. F., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]
-
Krawiecka, M., et al. (2013). The IC 50 values calculated from the dose-response curves. ResearchGate. [Link]
-
Kim, D.-H., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of the Korean Society of Food Science and Nutrition, 49(10), 1055-1064. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Wang, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
-
Al-Qaisi, Z. I., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
-
Teodorescu, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1149. [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. Rockland Immunochemicals. [Link]
-
Madhuranga, K. H., & Samarakoon, S. R. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]
-
Hwangbo, C., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(5), 455-464. [Link]
-
Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]
-
Parra-Perez, R., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. [Link]
-
Kim, M. S., et al. (2017). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]
-
Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [Link]
-
Smith, C. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. preLights. [Link]
-
Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]
-
Gilmore, T. D., & Garbati, M. R. (2011). Inhibitors of NF-kappaB signaling: 785 and counting. Oncogene, 30(32), 3449-3463. [Link]
-
Christian, F., Smith, E., & Carmody, R. (2016). Molecular Basis of NF-κB Signaling. PMC. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]
- 8. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [iris.uniroma1.it]
- 9. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 17. researchgate.net [researchgate.net]
- 18. Positive and Negative Controls | Rockland [rockland.com]
- 19. bosterbio.com [bosterbio.com]
- 20. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one in Drug Discovery
Abstract
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for compounds with a wide array of pharmacological activities.[1][2][3][4][5][6] Derivatives of this core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5] This document provides a detailed technical guide for researchers and drug development professionals on the synthesis, potential applications, and biological evaluation of a specific derivative, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (PubChem CID: 722879).[7] We present robust, field-proven protocols for its chemical synthesis and for screening its potential as an anti-inflammatory and anticancer agent, grounded in the established biological profile of the benzoxazinone class.
Introduction: The Benzoxazinone Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the 4H-3,1-benzoxazin-4-one moiety is of significant interest due to its structural rigidity and the presence of reactive sites at the C2 and C4 positions, making it a versatile template for chemical modification.[4] The fusion of a benzene ring with an oxazinone ring creates a planar system that can effectively interact with biological targets.
The biological significance of this scaffold is broad, with derivatives reported to inhibit critical enzymes like serine proteases and human leukocyte elastase, as well as showing promise as protoporphyrinogen IX oxidase (PPO) inhibitors for herbicidal applications.[6][8][9][10] The specific compound, this compound, incorporates a 2-chlorophenyl group at the C2 position. This substitution is of particular interest as halogenated phenyl rings are common in bioactive molecules and can influence pharmacokinetic properties and binding interactions through halogen bonding and steric effects. This guide aims to equip researchers with the necessary methodologies to synthesize this compound and explore its therapeutic potential.
Synthesis of this compound
The most direct and widely adopted method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the condensation and subsequent cyclization of anthranilic acid with an appropriate acid chloride.[3][4] This approach is efficient and allows for diverse substitutions at the 2-position.
Synthetic Principle
The synthesis proceeds in two conceptual steps: First, the amino group of anthranilic acid is acylated by 2-chlorobenzoyl chloride to form the N-acyl anthranilic acid intermediate. Second, this intermediate undergoes intramolecular cyclodehydration to form the benzoxazinone ring. The use of a dehydrating agent like acetic anhydride or a coupling agent facilitates this final ring-closure.[5] Alternatively, the reaction can be performed in a one-pot fashion using a base like pyridine, which acts as both a nucleophilic catalyst and an acid scavenger.[3][4]
Detailed Synthesis Protocol
This protocol describes the reaction of anthranilic acid with 2-chlorobenzoyl chloride.
Materials:
-
Anthranilic Acid
-
2-Chlorobenzoyl Chloride
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Toluene (or Chloroform)[11]
-
Standard reflux and purification apparatus (round-bottom flask, condenser, magnetic stirrer, separation funnel, rotary evaporator)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve anthranilic acid (1 equivalent) in anhydrous toluene (approx. 10 mL per gram of anthranilic acid).
-
Addition of Base: Add anhydrous pyridine (2 equivalents) to the stirring solution. The base is critical as it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise via a syringe. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separation funnel containing 1M HCl solution to quench the reaction and remove excess pyridine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry. The melting point should be determined and compared to literature values.[11]
Synthesis Workflow Diagram
Caption: A general workflow for the biological screening of the target compound.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Principle: This is a standard model for evaluating acute inflammation. Subplantar injection of carrageenan induces an inflammatory response characterized by edema (swelling), which can be quantified. An effective anti-inflammatory agent will reduce the extent of this swelling. [1][2][12] Procedure:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.).
-
Group 3-5: Test groups receiving this compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally (p.o.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
-
Data Presentation
Quantitative data from biological assays should be clearly summarized. The table below presents representative data for a related benzoxazinone-diclofenac hybrid, which can serve as a benchmark for evaluating new derivatives. [1][2][12]
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) | Ulcerogenicity Index |
|---|---|---|---|
| Diclofenac (Reference) | 68.14% | 68.24% | 4.33 |
| Benzoxazinone-Diclofenac Hybrid (3d) | 62.61% | 62.36% | 2.67 |
Data sourced from studies on 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d]o[2][13]xazin-4-one.[1][2][12]
This table illustrates that the benzoxazinone derivative retains significant anti-inflammatory and analgesic efficacy while showing a markedly improved gastrointestinal safety profile (lower ulcerogenicity index) compared to the parent drug.
References
-
A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides. ACS Publications. Available from: [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. Available from: [Link]
-
Benzoxazinone synthesis. Organic Chemistry Portal. Available from: [Link]
-
Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin- 4-ones, 2-Aminobenzoxazin-4-ones. Thieme Connect. Available from: [Link]
-
Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Available from: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available from: [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology. Available from: [Link]
-
Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Available from: [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. PubMed. Available from: [Link]
-
Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. Available from: [Link]
-
Discovery of 4-phenyl-2H-benzo[b]o[13][14]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. jocpr.com [jocpr.com]
- 7. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nu.edu.om [nu.edu.om]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzoxazinone synthesis [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of Benzoxazinone Libraries
Introduction: The Therapeutic Potential of Benzoxazinones
Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This privileged scaffold is found in a variety of natural products and synthetic derivatives that exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][2] Notably, certain benzoxazinone derivatives have been identified as potent inhibitors of key therapeutic targets, including human topoisomerase I, a critical enzyme in DNA replication and a target for cancer therapy, as well as receptor tyrosine kinases like EGFR and HER2, which are implicated in various cancers.[3][4][5][6][7] The versatility of the benzoxazinone core allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads.[8]
This guide provides a comprehensive overview of the principles and methodologies for conducting high-throughput screening of benzoxazinone libraries. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs. We will delve into the practical aspects of library synthesis, assay development, execution of a screening cascade, and hit validation, providing detailed protocols and expert insights to ensure a robust and successful screening campaign.
The High-Throughput Screening Workflow: A Strategic Overview
High-throughput screening is a systematic process that enables the rapid testing of large numbers of chemical compounds against a specific biological target.[9][10] The primary objective is to identify "hits"—compounds that modulate the target's activity in a desired manner.[9][10] A successful HTS campaign is characterized by careful planning, robust assay design, and rigorous data analysis.[11][12]
Below is a conceptual workflow for the high-throughput screening of a benzoxazinone library.
Part 1: Benzoxazinone Library Synthesis Protocols
A diverse and high-quality chemical library is the cornerstone of any successful HTS campaign. Several synthetic routes can be employed to generate a combinatorial library of benzoxazinone derivatives.[13] Below are two representative protocols.
Protocol 1.1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones via Acylation of Anthranilic Acid
This is a classical and versatile method for preparing a wide range of benzoxazinone derivatives.[2][14]
Principle: Anthranilic acid is first acylated with a substituted acyl chloride to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized using a dehydrating agent, such as acetic anhydride or cyanuric chloride, to yield the corresponding 2-substituted-4H-3,1-benzoxazin-4-one.[2][15]
Step-by-Step Methodology:
-
Acylation of Anthranilic Acid:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as chloroform or toluene.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of the desired acyl chloride (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-acylanthranilic acid intermediate.
-
-
Cyclization to form the Benzoxazinone Ring:
-
Dissolve the crude intermediate in toluene.
-
Add cyanuric chloride (0.8 equivalents) and triethylamine (1.1 equivalents).
-
Reflux the mixture for the time required for the reaction to complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting benzoxazinone derivative by recrystallization or column chromatography.
-
Protocol 1.2: Palladium-Catalyzed Carbonylative Synthesis
This method provides an alternative route for the synthesis of 2-arylbenzoxazinones with good functional group tolerance.[14]
Principle: 2-Iodoanilines are coupled with aryl iodides in the presence of a palladium catalyst and a carbon monoxide source to directly form the benzoxazinone ring system.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a pressure tube, add the 2-iodoaniline (1 equivalent), aryl iodide (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., Xantphos), and a base (e.g., K2CO3).
-
Add a suitable solvent, such as toluene or dioxane.
-
Flush the tube with carbon monoxide (CO) gas and then pressurize with CO to the desired pressure.
-
-
Reaction Execution:
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzoxazinone.
-
Part 2: High-Throughput Screening Protocols
The choice of assay for an HTS campaign depends on the biological target of interest. Given that benzoxazinones have shown activity against enzymes and in cancer cell lines, we will provide protocols for both a biochemical and a cell-based assay.
Protocol 2.1: Biochemical HTS for Topoisomerase I Inhibitors
Human topoisomerase I is a validated target for anticancer drugs, and some benzoxazinones have been shown to inhibit this enzyme.[3] This protocol describes a fluorescence-based assay suitable for HTS.[16][17]
Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I. A DNA-intercalating dye, which fluoresces more intensely when bound to supercoiled DNA than to relaxed DNA, is used to monitor the reaction.[16] Inhibitors of topoisomerase I will prevent the relaxation of the supercoiled DNA, thus maintaining a high fluorescence signal.
Materials and Reagents:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 0.1% BSA.
-
DNA intercalating dye (e.g., PicoGreen)
-
Benzoxazinone compound library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Camptothecin)
-
384-well, black, opaque microplates
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of each benzoxazinone compound from the library into the wells of a 384-well plate.
-
Dispense DMSO only for negative controls and a known topoisomerase I inhibitor for positive controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution containing human topoisomerase I in assay buffer.
-
Prepare a 2X substrate solution containing supercoiled plasmid DNA in assay buffer.
-
Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding a stop buffer containing EDTA and the DNA intercalating dye.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 480 nm and emission at 520 nm for PicoGreen).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Protocol 2.2: Cell-Based HTS for Anticancer Activity
This protocol describes a cell-based assay to screen for benzoxazinone compounds that are cytotoxic to cancer cells.[11][18] A common method is to use a reagent that measures cell viability, such as a resazurin-based assay which measures metabolic activity.[18]
Principle: Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazinone compound library (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Resazurin-based cell viability reagent
-
384-well, clear-bottom, black-walled microplates
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells per well) in a volume of 40 µL.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Add 100 nL of the benzoxazinone compounds to the cell plates.
-
Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 560 nm and emission at 590 nm).
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound relative to the DMSO control.
-
"Hits" are identified as compounds that reduce cell viability below a predefined threshold.
Part 3: Hit Validation and Follow-up Studies
The primary screen will likely generate a number of "hits," which require further validation to eliminate false positives and prioritize the most promising compounds for lead optimization.
Hit Validation Cascade
A typical hit validation cascade involves a series of sequential assays to confirm the activity and elucidate the mechanism of action of the hit compounds.
Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50 values).
Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures the same biological endpoint using a different technology. For example, a hit from a fluorescence-based topoisomerase I assay could be confirmed using a gel-based DNA relaxation assay.[19][20]
Selectivity and Counter-Screens: It is crucial to assess the selectivity of the hit compounds. For enzyme inhibitors, this involves testing against related enzymes. For cell-based hits, counter-screens using non-cancerous cell lines can be performed to identify compounds with a favorable therapeutic index.
Structure-Activity Relationship (SAR) Studies: Initial SAR can be established by testing commercially available analogs of the hit compounds. This information guides the synthesis of novel derivatives with improved potency and selectivity.
Data Presentation and Interpretation
Quantitative data from HTS and follow-up studies should be presented in a clear and concise manner. Tables are an effective way to summarize key parameters.
Table 1: Representative HTS Assay Parameters
| Parameter | Biochemical Assay (Topoisomerase I) | Cell-Based Assay (Cytotoxicity) |
| Plate Format | 384-well | 384-well |
| Compound Conc. | 10 µM (single point) | 10 µM (single point) |
| Positive Control | Camptothecin | Doxorubicin |
| Negative Control | DMSO | DMSO |
| Readout | Fluorescence Intensity | Fluorescence Intensity |
| Z'-factor | > 0.5 | > 0.5 |
Table 2: Hit Validation Summary (Example)
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) | Orthogonal Assay (Confirmed) | Selectivity (vs. Topo II) |
| BZX-001 | 75 | 2.5 | Yes | > 50-fold |
| BZX-002 | 68 | 8.1 | Yes | 10-fold |
| BZX-003 | 55 | > 20 | No | - |
Conclusion
The high-throughput screening of benzoxazinone libraries represents a promising strategy for the discovery of novel therapeutic agents. The versatility of the benzoxazinone scaffold, combined with the power of HTS, provides a robust platform for identifying potent and selective modulators of a wide range of biological targets. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers embarking on such a screening campaign. By adhering to the principles of rigorous assay development, careful execution, and thorough hit validation, the probability of success in identifying valuable lead compounds can be significantly enhanced.
References
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
- Jajoriya, A. (2021). High throughput cell-based screening methods for cancer drug discovery. In Protocol Handbook for Cancer Biology (pp. 169-182).
- ACS Omega. (2021).
-
ProFoldin. (n.d.). DNA topoisomerase I assay kits. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Topoisomerase Assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]
-
protocols.io. (2018). Assay of topoisomerase I activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Retrieved from [Link]
-
National Institutes of Health. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Retrieved from [Link]
-
National Institutes of Health. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors. Retrieved from [Link]
-
ResearchGate. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]
-
PubMed. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Retrieved from [Link]
-
Science in the Classroom. (2015). High-throughput screening of drug leads. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Benzoxazinone synthesis [organic-chemistry.org]
- 15. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. DNA topoisomerase I assay kits [profoldin.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
The primary synthetic route involves two key transformations: the N-acylation of anthranilic acid with 2-chlorobenzoyl chloride, followed by a cyclodehydration reaction to form the target benzoxazinone ring. Success hinges on careful control of reagents, conditions, and work-up procedures.
Synthesis Overview & Troubleshooting Workflow
The synthesis can be approached as either a one-pot or a two-step process. Understanding the flow is critical for diagnosing issues.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter. We have organized the FAQs based on the stage of the synthesis.
Part 1: Starting Materials & Reagents
Question: My reaction is sluggish or failing completely. Could it be my starting materials?
Answer: Absolutely. The purity and handling of your starting materials are paramount.
-
2-Chlorobenzoyl Chloride: This is a highly reactive acyl chloride and is extremely sensitive to moisture. Hydrolysis will convert it to 2-chlorobenzoic acid, which is unreactive under these conditions.
-
Validation: Always use a freshly opened bottle or a properly stored (desiccated) reagent. If you suspect degradation, you can check for the characteristic sharp odor of the acyl chloride; a more mellow, acidic smell may indicate hydrolysis.
-
Causality: Water in the reaction (from reagents or glassware) will rapidly hydrolyze the acyl chloride, consuming it before it can react with the anthranilic acid, thus drastically reducing the yield.
-
-
Anthranilic Acid: While more stable, impurities from its synthesis can interfere with the reaction.[1][2]
-
Validation: Check the melting point (146-148 °C).[1] If it is broad or significantly lower, consider recrystallization before use.
-
-
Solvents (Pyridine, Chloroform, etc.): The presence of water in solvents is a major cause of failure.
-
Validation: Use anhydrous grade solvents, preferably from a sealed bottle or dried using appropriate methods (e.g., molecular sieves).
-
Part 2: The N-Acylation Step
Question: I am getting a low yield of the N-acylated intermediate, N-(2-chlorobenzoyl)anthranilic acid. What are the most likely causes?
Answer: This step is a nucleophilic acyl substitution. Low yield is typically due to stoichiometry, inefficient acid scavenging, or side reactions.
-
Stoichiometry of 2-Chlorobenzoyl Chloride: In the classic method using pyridine as a solvent, using two equivalents of the acyl chloride can significantly improve yield.[3][4][5]
-
Causality: The first equivalent acylates the amino group of anthranilic acid. The second equivalent reacts with the carboxylic acid group of the intermediate to form a mixed anhydride. This makes the carbonyl carbon even more electrophilic, facilitating the subsequent ring closure.[3] If only one equivalent is used, the reaction often results in a mixture of the desired product and the uncyclized intermediate.[4][5]
-
-
Choice of Base/Solvent: The reaction generates HCl, which must be neutralized to prevent protonation of the anthranilic acid's amino group, which would render it non-nucleophilic.
-
Pyridine: Acts as both a catalyst and an acid scavenger.[6] It's effective but must be anhydrous.
-
Triethylamine (TEA) in an Inert Solvent: An alternative is using a non-coordinating solvent like chloroform or dichloromethane with at least one equivalent of a base like TEA.[7] This can sometimes lead to cleaner reactions.
-
-
Reaction Temperature: The acylation is typically exothermic and can often be run at room temperature.[7] Excessive heating is usually unnecessary and can promote side reactions.
Part 3: The Cyclodehydration (Ring-Closing) Step
Question: I have successfully synthesized the N-(2-chlorobenzoyl)anthranilic acid intermediate, but the subsequent cyclization to the benzoxazinone is inefficient. How can I improve this step?
Answer: This is a dehydration reaction that requires a specific agent to activate the carboxylic acid group and facilitate the intramolecular cyclization. The choice of agent is critical.
-
Causality: The goal is to convert the carboxylic acid's hydroxyl group into a good leaving group, allowing the amide oxygen to attack the carbonyl carbon and close the ring.[7]
Below is a comparison of common cyclizing agents:
| Cyclizing Agent | Reaction Conditions | Advantages | Disadvantages & Considerations |
| Acetic Anhydride | Refluxing in excess acetic anhydride | Readily available, effective, acts as its own solvent.[3][8] | High temperatures required. Can be harsh for sensitive substrates. Excess must be removed. |
| Cyanuric Chloride / DMF | Chloroform, Room Temp | Very mild conditions, high yields, clean reaction.[7][9] Forms a Vilsmeier-type reagent in situ. | Cyanuric chloride is a potential irritant. Requires careful stoichiometry. |
| Polyphosphoric Acid (PPA) | Heating (e.g., 100-140 °C) | Strong dehydrating agent. | Viscous, making work-up difficult. High temperatures needed. |
| Triphenyl Phosphite / Pyridine | Refluxing in pyridine | Milder than PPA. | Reagents can be costly. Work-up can be more involved to remove phosphorus byproducts. |
For many applications, the cyanuric chloride/DMF system offers the best combination of high yield and mild conditions.[7][9]
Part 4: Purification
Question: My final product has a low melting point and appears impure on TLC/NMR. What are the best purification strategies?
Answer: The most common impurity is the uncyclized N-(2-chlorobenzoyl)anthranilic acid.
-
Aqueous Bicarbonate Wash: Before recrystallization, wash the crude product (dissolved in a solvent like dichloromethane or ethyl acetate) with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Causality: The uncyclized intermediate still possesses a free carboxylic acid group, which is acidic. The basic bicarbonate solution will deprotonate it, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your organic product.[7] The benzoxazinone product lacks this acidic proton and remains in the organic layer.
-
-
Recrystallization: This is the final and most critical step for achieving high purity.
-
Solvent Choice: A mixture of ethanol and acetone (e.g., 5:1) has been reported to be effective.[6] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find the optimal conditions for your product to crystallize slowly, which results in higher purity.
-
Caption: A decision-making flowchart for troubleshooting low yield issues.
Experimental Protocols
Protocol A: One-Pot Synthesis using Pyridine
This classic method is robust but requires careful handling of pyridine and the acyl chloride.[4][5][6]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anthranilic acid (1.0 eq).
-
Add anhydrous pyridine (approx. 5-10 mL per gram of anthranilic acid) and stir until fully dissolved. Cool the mixture in an ice bath (0 °C).
-
Slowly add 2-chlorobenzoyl chloride (2.0-2.2 eq) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of ice water. The crude product should precipitate.
-
Filter the solid using a Büchner funnel and wash thoroughly with cold water, followed by a cold, saturated NaHCO₃ solution, and finally with more cold water.
-
Dry the crude solid and proceed with recrystallization from an appropriate solvent (e.g., ethanol/acetone).
Protocol B: Two-Step Synthesis using Acetic Anhydride
This method provides better control by isolating the intermediate.
Step 1: Synthesis of N-(2-chlorobenzoyl)anthranilic acid
-
Dissolve anthranilic acid (1.0 eq) and triethylamine (1.1 eq) in chloroform or CH₂Cl₂ (10 mL per gram) in a flask.
-
Cool the mixture to 0 °C and slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in the same solvent.
-
Stir at room temperature for 2-4 hours. Monitor by TLC.
-
Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the intermediate, which can be used directly or recrystallized.
Step 2: Cyclodehydration
-
Add the crude or purified N-(2-chlorobenzoyl)anthranilic acid to a flask.
-
Add excess acetic anhydride (5-10 eq) and heat the mixture to reflux (approx. 140 °C) for 1-3 hours.
-
Cool the reaction mixture. The product may crystallize upon cooling. Alternatively, carefully pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Proceed with recrystallization.
Protocol C: Mild One-Pot Synthesis using Cyanuric Chloride
This modern method avoids high temperatures and often gives very clean product.[7][9]
-
To a stirred solution of anthranilic acid (1.0 eq) and triethylamine (1.1 eq) in chloroform (10 mL), add 2-chlorobenzoyl chloride (1.0 eq).
-
Stir the mixture at room temperature for 2 hours. An intermediate, N-(2-chlorobenzoyl)anthranilic acid, will form in situ.
-
In a separate flask, prepare a solution of cyanuric chloride (1.0 eq) in dimethylformamide (DMF, 5 mL). This may form a light yellow solution/complex.
-
Add the cyanuric chloride/DMF solution to the stirred reaction mixture from step 2.
-
Continue stirring at room temperature for an additional 4-6 hours. Monitor the formation of the final product by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Pour the residue into a mixture of distilled water and ice.
-
Filter the resulting solid. Wash the filtered solids thoroughly with a saturated NaHCO₃ solution and then with distilled water.
-
Dry the crude product and recrystallize as needed.
References
[10] PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [11] PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [1] Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved from [12] ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [2] ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. Retrieved from [13] ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [3] Modern Scientific Press Company. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [14] MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [4] Semantic Scholar. (n.d.). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Retrieved from [15] Benchchem. (n.d.). One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones: Application Notes and Protocols. Retrieved from [6] Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][10]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Retrieved from [5] Journal of the Chemical Society C. (n.d.). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Retrieved from [7] PubMed Central. (2013, March 27). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Retrieved from [9] Semantic Scholar. (2005, March 1). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Retrieved from Sigma-Aldrich. (n.d.). 2-Chlorobenzoyl chloride 95 609-65-4. Retrieved from
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. researchgate.net [researchgate.net]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one in Solution
Welcome to the technical support center for 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
Introduction to this compound and its Stability Profile
This compound belongs to the benzoxazinone class of heterocyclic compounds. These molecules are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. However, the central benzoxazinone ring system is susceptible to degradation, particularly in solution, which can impact experimental results and the overall viability of the compound as a therapeutic agent.
The primary stability concern for this compound is the hydrolytic cleavage of the oxazinone ring. This process can be catalyzed by both acidic and basic conditions, leading to the formation of degradation products with altered chemical and biological properties. Understanding and controlling these degradation pathways is crucial for accurate and reproducible research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that researchers may encounter when working with this compound in solution.
Q1: Why is my solution of this compound changing color over time?
A color change in your solution is often a visual indicator of chemical degradation. The benzoxazinone ring is prone to hydrolysis, which breaks open the ring structure to form N-(2-carboxybenzoyl)-2-chloroaniline. This degradation product may have different chromophoric properties compared to the parent compound, leading to a change in the solution's appearance. The rate of this degradation, and thus the color change, can be influenced by the solvent, pH, temperature, and exposure to light.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The principal degradation pathway is hydrolysis of the ester and imine functionalities within the oxazinone ring. This can occur via two main mechanisms depending on the pH:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the oxazinone ring.
-
Base-Catalyzed Hydrolysis: In basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon, leading to ring cleavage.
The expected primary degradation product from hydrolysis is 2-((2-chlorobenzoyl)amino)benzoic acid.
Q3: What are the optimal storage conditions for a stock solution of this compound?
To minimize degradation, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or DMF. It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into smaller volumes and storing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can I use protic solvents like methanol or ethanol to prepare my solutions?
While this compound may be soluble in protic solvents like methanol and ethanol, these solvents can participate in solvolysis reactions, which are analogous to hydrolysis. The alcohol can act as a nucleophile and attack the carbonyl carbon of the oxazinone ring, leading to the formation of the corresponding methyl or ethyl ester of the ring-opened product. Therefore, for preparing stable stock solutions for biological assays, aprotic solvents are highly recommended. If a protic solvent must be used for experimental reasons, solutions should be prepared fresh and used immediately.
Q5: How does pH affect the stability of this compound in aqueous buffers?
The stability of this compound is highly pH-dependent. It is expected to be most stable in neutral to slightly acidic conditions (pH 4-6). In strongly acidic (pH < 3) or alkaline (pH > 8) solutions, the rate of hydrolysis increases significantly. When conducting experiments in aqueous buffers, it is critical to determine the compound's stability in the specific buffer system and at the experimental pH and temperature. A preliminary stability study is highly recommended.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability-related issues during your experiments.
Guide 1: Investigating Unexpected or Inconsistent Experimental Results
If you are observing variable or lower-than-expected activity in your biological assays, it could be due to the degradation of your compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Purity Check by HPLC
-
Sample Preparation:
-
Dilute a small aliquot of your stock solution and your working solution in the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Prepare a fresh solution of the compound at the same concentration as a control.
-
-
HPLC Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a lower percentage of acetonitrile (e.g., 30%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (a scan from 200-400 nm is recommended to find the optimal wavelength).
-
-
Analysis:
-
Inject the control, stock, and working solutions.
-
Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak in your stock and working solutions compared to the fresh control.
-
Guide 2: Conducting a Forced Degradation Study
To understand the stability landscape of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to UV light (254 nm) and visible light in a photostability chamber.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Data Summary Table for Expected Degradation:
| Stress Condition | Expected Degradation | Potential Major Degradation Product |
| Acid Hydrolysis | Significant | 2-((2-chlorobenzoyl)amino)benzoic acid |
| Base Hydrolysis | Rapid and Significant | 2-((2-chlorobenzoyl)amino)benzoic acid |
| Oxidative Stress | Moderate | Potential for hydroxylation on aromatic rings |
| Thermal Stress | Low to Moderate | Dependent on melting point and purity |
| Photolytic Stress | Moderate | Complex mixture of products possible |
References
- El-Hashash, M. A., Mohamed, M. M., El-Gendy, A. M., & Saleh, R. M. (1985). Some reactions of 2-(-chlorophenyl)-4H-1, 3-benzoxazin-4-one and 2-(-chlorophenyl)-4H-1, 3-benzothiazin-4-thione compared with that of 4H-3, 1-benzoxazin-4-one and 4H-3, 1-benzothiazin-4-thione. Pakistan Journal of Scientific and Industrial Research, 28(3), 151-156.
- Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer drugs, 5(5), 533-538.
- Ismail, M. M. F., El-Sayed, A. M., & El-Gaby, M. S. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Kumar, S., & Sharma, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 159-165.
- Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2010).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38389.
Technical Support Center: Troubleshooting Failed Benzoxazinone Synthesis Reactions
Introduction
Welcome to the Technical Support Center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes. Benzoxazinone derivatives are crucial synthons in medicinal chemistry, valued for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide is structured to address specific experimental failures in a direct question-and-answer format, supported by detailed protocols, mechanistic insights, and visual aids.
Troubleshooting Guide: Common Synthesis Failures
This section addresses specific, frequently encountered issues during benzoxazinone synthesis. Each entry details the problem, explains the probable causes based on reaction mechanisms, and provides actionable solutions.
Issue 1: Low or No Yield of Benzoxazinone from Anthranilic Acid and Acid Chlorides
Question: I am reacting anthranilic acid with an acid chloride in pyridine, but I'm getting a very low yield of my desired 2-substituted-4H-3,1-benzoxazin-4-one. Thin Layer Chromatography (TLC) shows a major byproduct. What is happening and how can I fix it?
Answer:
This is a classic issue in benzoxazinone synthesis. The most common side reaction is the formation of the N-acylanthranilic acid intermediate, which fails to cyclize.[3]
Causality & Mechanism:
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and an acid chloride is a two-step process within a single pot.[4][5]
-
N-Acylation: The amino group of anthranilic acid attacks the first equivalent of the acid chloride to form the N-acylanthranilic acid.
-
Cyclization: The second equivalent of the acid chloride reacts with the carboxylic acid of the N-acylated intermediate to form a mixed anhydride. This highly reactive intermediate then undergoes intramolecular cyclization to form the benzoxazinone ring, releasing a molecule of the corresponding carboxylic acid.[4]
The failure to form the final product typically stems from insufficient activation of the carboxylic acid group, leading to the accumulation of the stable N-acylanthranilic acid intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low benzoxazinone yield.
Solutions:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use at least two equivalents of the acid chloride.[3][5] | The first equivalent is consumed in the N-acylation step. The second is required to form the mixed anhydride for cyclization.[4] |
| Reaction Conditions | Ensure the use of dry pyridine and run the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). | Water can hydrolyze the acid chloride and the mixed anhydride intermediate, preventing cyclization. Pyridine acts as a base to neutralize the HCl generated and catalyzes the reaction.[3] |
| Alternative Cyclizing Agent | If the N-acylanthranilic acid has been isolated, it can be cyclized by heating it in acetic anhydride .[3][6] | Acetic anhydride is a powerful dehydrating and cyclizing agent that can convert the N-acylated intermediate to the desired benzoxazinone. |
Issue 2: Formation of a Dihydro-benzoxazinone Intermediate
Question: During the synthesis of a 2-aryl-4H-benzo[d][4][7]oxazin-4-one from anthranilic acid and a triethyl orthoester, I am isolating a significant amount of a dihydro-benzoxazinone intermediate. Why is this happening, and how can I promote the final elimination to get my desired product?
Answer:
The formation of a (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][4][7]oxazin-4-one is a known issue with this synthetic route, particularly when the anthranilic acid contains electron-withdrawing groups (e.g., -NO₂, -Cl).[7][8]
Causality & Mechanism:
The reaction proceeds through the formation of an iminium intermediate, followed by ring closure to form the dihydro-benzoxazinone. The final step is the elimination of an alcohol (ethanol in the case of a triethyl orthoester) to form the aromatic benzoxazinone ring. Electron-withdrawing groups on the anthranilic acid ring decrease its electron density, making the final elimination step more difficult.[7]
Caption: Formation of the dihydro-benzoxazinone intermediate.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase the reaction time. For some substrates, refluxing for 48 hours may be necessary to drive the elimination.[7] | The elimination of ethanol is often the slowest step. Providing more time at an elevated temperature increases the probability of this step occurring. |
| Temperature | Ensure the reaction is maintained at a sufficiently high temperature (reflux). | Higher temperatures provide the necessary activation energy for the elimination reaction. |
| Catalyst | While often performed under thermal conditions, the addition of a catalytic amount of a strong acid could potentially facilitate the elimination. | Acid catalysis can protonate the leaving alcohol group, making it a better leaving group. |
Issue 3: Reaction Failure When Using Isatoic Anhydride
Question: I am trying to synthesize a 2-substituted benzoxazinone from isatoic anhydride and an acid anhydride/chloride in pyridine, but the reaction is not working or giving very low yields. What are the critical parameters for this reaction?
Answer:
Isatoic anhydride is a versatile starting material for benzoxazinone synthesis, but the reaction conditions are crucial for success.[6][9] Common pitfalls include suboptimal temperature, incorrect choice of base, or side reactions.
Causality & Mechanism:
The reaction involves the acylation of the isatoic anhydride, which then undergoes decarboxylation and cyclization to form the benzoxazinone ring. Pyridine or another tertiary amine is essential to catalyze the reaction.[10]
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | The reaction should be carried out at an elevated temperature, typically refluxing in a suitable solvent like pyridine or toluene.[6] | Heat is required to promote the acylation and subsequent decarboxylation-cyclization cascade. |
| Base/Solvent | Pyridine is a common choice as it acts as both a base and a solvent.[10] Ensure it is anhydrous. | The tertiary amine is crucial for activating the anhydride and neutralizing any acidic byproducts. |
| Reagent Purity | Use high-purity isatoic anhydride and acylating agents. | Impurities can lead to undesired side reactions and lower the yield of the desired product. |
| Alternative Method | For 2-amino-substituted benzoxazinones, a Ph₃P-I₂ mediated deoxygenative amination of isatoic anhydrides with tertiary amines under sonochemical conditions can be a highly effective alternative.[8] | This method offers a different reaction pathway that can be successful when traditional acylation methods fail. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my benzoxazinone synthesis reaction?
A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates (like N-acylanthranilic acid), and the final benzoxazinone product. The disappearance of the starting material and the appearance of the product spot (visualized under UV light) indicate the reaction's progress.
Q2: My final benzoxazinone product is impure. What are the recommended purification techniques?
A2: The two primary methods for purifying crude benzoxazinone products are recrystallization and column chromatography.[11]
-
Recrystallization: This is often effective if the impurities have significantly different solubilities than the product. Common solvents for recrystallization include ethanol or mixtures of ethanol and water.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient of hexane and ethyl acetate is typically used as the eluent.[12]
Q3: Can I use other starting materials besides anthranilic acid and isatoic anhydride?
A3: Yes, several other methods exist. For instance, 2-aminophenols can be used to synthesize different isomers of benzoxazinones (1,4-benzoxazin-2-ones).[13][14] Other advanced methods include transition-metal-catalyzed reactions, such as the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides.[15]
Q4: I am concerned about the hydrolytic stability of my benzoxazinone product. How can I prevent ring-opening?
A4: The benzoxazinone ring can be susceptible to nucleophilic attack, especially by water, which leads to ring-opening and hydrolysis back to the N-acylanthranilic acid.[16] To prevent this, ensure that all work-up and purification steps are carried out under anhydrous or near-anhydrous conditions where possible. Store the final product in a desiccator to protect it from atmospheric moisture.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid
This protocol is a standard method for synthesizing a 2-aryl benzoxazinone.[3][5]
Materials:
-
Anthranilic acid (1 mole equivalent)
-
Benzoyl chloride (2.2 mole equivalents)
-
Anhydrous pyridine (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the anthranilic acid in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Cyclodehydration of N-Acylanthranilic Acid using Cyanuric Chloride
This protocol is useful for cyclizing an isolated N-acylanthranilic acid intermediate.[3][17]
Materials:
-
N-acylanthranilic acid (1 mole equivalent)
-
Cyanuric chloride (1.1 mole equivalents)
-
Triethylamine (3 mole equivalents)
-
Anhydrous chloroform or dichloromethane (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-acylanthranilic acid and triethylamine in anhydrous chloroform in a round-bottom flask.
-
In a separate flask, dissolve the cyanuric chloride in anhydrous chloroform.
-
Slowly add the cyanuric chloride solution to the stirred solution of the N-acylanthranilic acid at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Komar, M., et al. (2020). A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]
-
Maddila, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Errécalde, J., & Popp, F. D. (1970). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1026. [Link]
-
Al-Juboori, A. A. H. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ARKIVOC. [Link]
-
Pérez, A., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1,4-Benzothiazinones and 1,4-Benzoxathianones for Weed Control. Molecules, 27(15), 4991. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]
-
Eckroth, D. R. (1969). Benzoxazinone synthesis. An organic chemistry experiment. Journal of Chemical Education, 46(10), 666. [Link]
-
Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]
-
ResearchGate. (2024). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. ResearchGate. [Link]
-
Kráľová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15555-15566. [Link]
-
Maddila, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
- Various Authors. (n.d.). INTRODUCTION. Source Not Available.
-
ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]
-
Yildiz, E., & Uyar, T. (2023). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Chemistry and Physics. [Link]
-
Kim, J., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(11), 2548. [Link]
-
Kamal, A., & Sattur, P. B. (1981). The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one. Journal of the Chemical Society, Perkin Transactions 1, 2369-2372. [Link]
-
Patel, S. K., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][4][7]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16. [Link]
- Creger, P. L. (1976). U.S. Patent No. 3,989,698. Washington, DC: U.S.
-
ResearchGate. (n.d.). 1H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. [Link]
-
Maddila, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Kumar, S., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 6-9. [Link]
-
Nefisath, P., & S, S. (2021). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 14(1), 21-28. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 989391. [Link]
-
Nefisath, P., & S, S. (2015). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]
-
Pathan, S. I., et al. (2020). A review on synthetic approaches of heterocycles via insertion-cyclization reaction. Synthetic Communications, 50(12), 1745-1766. [Link]
-
Chiacchio, U., et al. (2018). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Molecules, 23(7), 1742. [Link]
-
Yoo, E. J. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3073. [Link]
-
MDPI. (n.d.). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3989698A - Process for preparing benzoxazines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 2-Benzoxazinone synthesis [organic-chemistry.org]
- 14. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoxazinone synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Substituted-4H-3,1-Benzoxazin-4-ones
Welcome to the technical support center for the synthesis and optimization of 2-substituted-4H-3,1-benzoxazin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones?
A1: The most prevalent and versatile starting material is anthranilic acid or its substituted derivatives.[1][2] The amino and carboxylic acid functionalities on this precursor allow for a straightforward two-step, one-pot synthesis involving N-acylation followed by cyclodehydration. Other precursors include N-acyl anthranilic acids, isatoic anhydride, and o-iodoanilines.[1][3]
Q2: I am planning a synthesis. What are the principal synthetic strategies I should consider?
A2: Several effective methods are available, and the choice often depends on the desired substituent at the 2-position, available reagents, and desired reaction conditions (e.g., mild vs. harsh). Key strategies include:
-
Reaction of Anthranilic Acid with Acyl Chlorides: This is a classic and widely used method, typically conducted in the presence of a base like pyridine.[2][4]
-
Cyclodehydration of N-Acylanthranilic Acids: If you have the N-acylated intermediate, various reagents can effect the final ring closure, including acetic anhydride, or milder reagents like cyanuric chloride.[1][5][6]
-
Palladium-Catalyzed Carbonylative Cyclization: For more advanced synthetic routes, palladium-catalyzed reactions of o-iodoanilines with acid chlorides offer a powerful method for constructing the benzoxazinone ring.[7]
-
Mechanochemical Synthesis: For a green chemistry approach, solvent-assisted grinding of N-substituted anthranilic acid derivatives with a dehydrating agent can provide high yields rapidly and at room temperature.[7]
Q3: What is the general mechanism for the formation of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and an acyl chloride?
A3: The reaction proceeds in two main stages:
-
N-Acylation: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride, forming an N-acylanthranilic acid intermediate. A base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct.[5][8]
-
Cyclodehydration: The N-acylanthranilic acid then undergoes an intramolecular cyclization. The carboxylic acid is typically activated by a second equivalent of the acyl chloride or a dehydrating agent to form a mixed anhydride or another activated species. This is followed by a nucleophilic attack from the amide oxygen onto the activated carboxylic acid, leading to ring closure and elimination of a leaving group to form the benzoxazinone ring.[1][9]
Caption: General reaction pathway for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of my desired benzoxazinone. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete N-acylation: The initial acylation of anthranilic acid is crucial.
-
Troubleshooting:
-
Check the stoichiometry: Ensure you are using at least one equivalent of the acylating agent. For the classic pyridine method, using two equivalents of the acyl chloride can be beneficial as the second equivalent can act as the dehydrating agent.[4]
-
Base selection: A suitable base is necessary to neutralize the generated HCl. Pyridine is commonly used and can also act as the solvent.[4] Triethylamine is another effective option.[5][8]
-
Reaction time and temperature: While many acylations are rapid, some may require longer reaction times or gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting anthranilic acid.
-
-
-
Inefficient Cyclodehydration: The final ring-closing step is often the most challenging.
-
Troubleshooting:
-
Choice of Dehydrating Agent: If you are isolating the N-acylanthranilic acid, the choice of the cyclodehydrating agent is critical. Acetic anhydride is effective but can be harsh.[1] For milder conditions, consider using cyanuric chloride with DMF or triphenylphosphine.[5][7][8]
-
Temperature: Overheating can lead to decomposition. If using a solvent-free method, ensure the temperature is just above the melting point of the N-acyl anthranilic acid.[10]
-
Catalyst Activity: For catalyzed reactions (e.g., Pd or Cu), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.
-
-
-
Substrate Reactivity: The electronic properties of your starting materials can significantly impact the reaction.
-
Troubleshooting:
-
Electron-withdrawing groups on the anthranilic acid ring can decrease the nucleophilicity of the amino group, slowing down the N-acylation step and potentially leading to lower yields.[11] Consider using more forcing conditions (e.g., higher temperature or longer reaction time) for these substrates.
-
Steric hindrance around the amino or carboxylic acid group can also impede the reaction.
-
-
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Formation of N-Acylanthranilic Acid as the Main Product
Q: My reaction stops at the N-acylanthranilic acid intermediate, and I am not getting the desired cyclized product. What should I do?
A: This is a common issue and indicates that the cyclodehydration step is not proceeding efficiently. Here’s how to address it:
-
Insufficient Dehydrating Agent: The cyclization requires the removal of a molecule of water.
-
Troubleshooting:
-
If using the acyl chloride method in pyridine, ensure you are using at least two equivalents of the acyl chloride, as the first equivalent is consumed in the N-acylation.[4]
-
If you have isolated the N-acylanthranilic acid, you need to add a specific dehydrating agent for the next step. Acetic anhydride is a classic choice, often used under reflux.[1] Milder, more modern reagents include cyanuric chloride/DMF, which can work at room temperature.[5][8]
-
-
-
Reaction Conditions are Too Mild: The energy barrier for the intramolecular cyclization may not be overcome under your current conditions.
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction mixture can often promote cyclization. Be cautious not to overheat, which could lead to side reactions.
-
Microwave Irradiation: This can be a very effective way to promote the cyclization and often reduces reaction times significantly.[12]
-
-
Problem 3: Difficulty in Product Purification
Q: My crude product is an impure oil or a solid that is difficult to purify. What are the best purification strategies?
A: Purification of 2-substituted-4H-3,1-benzoxazin-4-ones can sometimes be challenging. Here are some recommended techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of benzoxazinones include ethanol, diethyl ether, or mixtures of hexane and acetone.[2][13]
-
Troubleshooting Crystallization: If your product "oils out," try using a different solvent or a solvent mixture. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography is a good alternative.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent System: The polarity of the eluent should be optimized to achieve good separation between your product and impurities. A typical starting point would be a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Troubleshooting Separation: If the product is difficult to separate from a particular impurity, consider trying a different solvent system for the eluent or a different stationary phase (e.g., alumina).
-
-
Aqueous Work-up: Before attempting recrystallization or chromatography, a thorough aqueous work-up can remove many common impurities.
-
Procedure: After the reaction is complete, quenching with water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane) is a standard procedure. Washing the organic layer with a dilute acid solution can remove basic impurities like pyridine, and washing with a dilute base solution (e.g., sodium bicarbonate) can remove acidic impurities like unreacted anthranilic acid.
-
Optimized Experimental Protocols
Protocol 1: One-Pot Synthesis using Cyanuric Chloride/DMF (Mild Conditions)
This method is advantageous due to its mild reaction conditions (room temperature) and high yields.[5][8]
Materials:
-
Anthranilic acid
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Chloroform (or other suitable solvent)
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform.
-
To this stirred solution, add the acyl chloride (1 equivalent) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours to allow for the complete formation of the N-acylanthranilic acid intermediate. Monitor the reaction progress by TLC.
-
In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF.
-
Add the cyanuric chloride/DMF solution to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours.
-
After the reaction is complete (as monitored by TLC), evaporate the solvent under reduced pressure.
-
Pour the residue into a mixture of ice and distilled water.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Classic Synthesis using Acyl Chloride in Pyridine
This is a well-established method, particularly for 2-aryl substituted benzoxazinones.[4]
Materials:
-
Anthranilic acid
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.
-
Add the acyl chloride (2 equivalents) to the solution. An exothermic reaction may occur.
-
Shake or stir the mixture for 5-10 minutes, then let it stand at room temperature for about 30 minutes with occasional shaking.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate and wash thoroughly with cold water to remove all traces of pyridine.
-
Dry the solid product.
-
Recrystallize from ethanol to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Reference |
| Classic Pyridine | Anthranilic Acid, Benzoyl Chloride | Pyridine | Pyridine | Room Temp. | ~35 min | High | [4] |
| Cyanuric Chloride | Anthranilic Acid, Benzoyl Chloride | Cyanuric Chloride, DMF, TEA | Chloroform | Room Temp. | ~6-8 hours | 86 | [8] |
| Acetic Anhydride | N-Benzoylanthranilic Acid | Acetic Anhydride | Acetic Anhydride | Reflux | Variable | Good | [1] |
| Solvent-Free | N-Benzoylanthranilic Acid | Silica Gel/Bentonite | None | Melting Point | Few minutes | Good to Excellent |
References
- Vertex AI Search Result 1
- Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Int. J. Modern Org. Chem., 2(2), 81-121.
- Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (n.d.). MDPI.
-
Shariat, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58. [Link]
- Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (n.d.).
- A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. (2005). HETEROCYCLES.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). NIH.
-
Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
- (PDF) One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013).
- A New Synthesis of 2‐Substituted 4H‐3,1‐Benzoxazin‐4‐ones by Cyanuric Chloride Cyclodehydration of N‐Benzoyl‐ and N‐Acylanthranilic Acids. (2005). ChemInform.
-
Bunce, R. A., et al. (2019). 4H-Benzo[d][3][13]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3569. [Link]
-
Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][3][13]oxazin‐4‐one under Microwave Irradiation Conditions. (n.d.). ResearchGate.
- Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. (n.d.).
- Optimization of Cyclodehydration a. (n.d.).
- Solvent-Free Synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones. (n.d.). Benchchem.
-
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). Chemistry Central Journal, 7, 58. [Link]
- Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (n.d.). NIH.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI.
- Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of C
-
Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(19), 6414-6432. [Link]
- Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. (2012).
-
A facile synthesis of 2-deoxy-2,3-didehydroneuraminic acid derivatives. (1995). Tetrahedron Letters, 36(10), 1641-1644. [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazinone synthesis [organic-chemistry.org]
- 8. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of 4H-3,1-Benzoxazin-4-one Derivatives
Welcome to the Technical Support Center for 4H-3,1-benzoxazin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving these compounds. As a class of privileged heterocyclic scaffolds, 4H-3,1-benzoxazin-4-ones are of significant interest in medicinal chemistry and materials science.[1][2] However, their inherent reactivity, particularly the susceptibility of the oxazinone ring to nucleophilic attack, presents unique challenges in their handling, formulation, and analysis.
This guide provides a comprehensive overview of the known and potential degradation pathways of 4H-3,1-benzoxazin-4-one derivatives, along with practical troubleshooting advice and validated experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4H-3,1-benzoxazin-4-one derivatives?
A1: The most well-documented degradation pathway is hydrolysis, which can occur under both acidic and basic conditions. This typically involves the nucleophilic attack on the carbonyl carbons of the oxazinone ring, leading to ring-opening or rearrangement products. Other potential degradation pathways, which are less characterized for this specific class but are common for many pharmaceutical compounds, include photolysis, oxidation, and thermal degradation.[3]
Q2: What are the common products of hydrolytic degradation?
A2: Under alkaline conditions, hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones can proceed via nucleophilic attack at both the C-2 and C-4 positions of the oxazinone ring, leading to the formation of N-acylanthranilic acids. For the related class of benzoxazinoids, degradation often results in the formation of more stable benzoxazolinones and aminophenoxazinones.[4]
Q3: How do substituents on the 4H-3,1-benzoxazin-4-one core affect its stability?
A3: The electronic nature of substituents can significantly influence the rate of hydrolysis. For example, in 2-phenyl-4H-3,1-benzoxazin-4-one, an electron-withdrawing nitro group in the para position of the phenyl ring accelerates hydrolysis, while an electron-donating methoxy group in the same position slows it down. This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
Q4: What are the best practices for storing 4H-3,1-benzoxazin-4-one derivatives?
A4: Given their susceptibility to hydrolysis, these compounds should be stored in a cool, dry environment, protected from moisture and light. 2-Methyl-4H-3,1-benzoxazin-4-one, for instance, is known to be hydrolyzed even by atmospheric moisture. It is advisable to store them in tightly sealed containers with a desiccant. For solutions, the choice of solvent and its purity are critical. Aprotic solvents are generally preferred for long-term storage.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4H-3,1-benzoxazin-4-one derivatives.
Issue 1: Unexpected Degradation of the Compound During Synthesis or Work-up
Question: I am synthesizing a 2-substituted-4H-3,1-benzoxazin-4-one derivative, and I am observing significant product loss or the formation of impurities during the reaction or purification. What could be the cause?
Answer:
This is a common issue, often related to the inherent instability of the benzoxazinone ring, especially in the presence of nucleophiles or protic solvents.
-
Causality: The oxazinone ring contains two electrophilic centers at the C-2 and C-4 positions, making it susceptible to nucleophilic attack.[5] If your reaction conditions involve strong bases, amines, or alcohols, these can react with your product. Similarly, during aqueous work-up or purification on silica gel, hydrolysis can occur. Some derivatives are also known to be sensitive to the silica gel itself, which can lead to decomposition during column chromatography.[5]
-
Troubleshooting Steps:
-
Reaction Conditions: If possible, use non-nucleophilic bases and aprotic solvents. If a nucleophilic reagent is required for a subsequent step, consider if the benzoxazinone can be formed in situ or used immediately after its formation.
-
Work-up: Minimize contact with water. Use a non-aqueous work-up if feasible. If an aqueous wash is necessary, use cold, neutral water and work quickly.
-
Purification:
-
Consider using a less acidic stationary phase for chromatography, such as neutral alumina.
-
Employ "dry" loading techniques for column chromatography to minimize contact with protic solvents.
-
If the compound is sufficiently non-polar, consider purification by recrystallization from a non-protic solvent system.
-
Flash chromatography with a rapid elution time can also minimize on-column degradation.
-
-
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
Question: I am analyzing my 4H-3,1-benzoxazin-4-one derivative by HPLC and observing peak tailing and poor resolution. What are the likely causes and how can I fix them?
Answer:
Poor peak shape in HPLC can be due to a variety of factors, including secondary interactions with the stationary phase, column overloading, or issues with the mobile phase.
-
Causality: The nitrogen and oxygen atoms in the benzoxazinone ring can interact with free silanol groups on the surface of silica-based C18 columns, leading to peak tailing. This is particularly problematic for basic analytes. Additionally, if the mobile phase pH is close to the pKa of your compound, you can get a mixture of ionized and neutral forms, resulting in broadened or split peaks.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte.
-
Use of Additives: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), to the mobile phase to block the active silanol groups.
-
-
Column Selection:
-
Use an end-capped column to minimize the number of free silanol groups.
-
Consider using a column with a different stationary phase, such as a polymer-based column, that is more resistant to secondary interactions.
-
-
Sample Injection:
-
Solvent Mismatch: Dissolve your sample in the mobile phase whenever possible. If you must use a different solvent, ensure it is weaker than the mobile phase.
-
Overloading: Reduce the concentration of your sample to avoid overloading the column.[6]
-
-
Issue 3: Appearance of Unexpected Peaks in Stability Studies
Question: I am conducting forced degradation studies on my 4H-3,1-benzoxazin-4-one derivative, and I am seeing multiple degradation peaks that I cannot identify. How can I approach their identification?
Answer:
The identification of unknown degradation products requires a systematic approach using a combination of chromatographic and spectroscopic techniques.
-
Causality: Forced degradation studies are designed to generate degradation products.[3] The complex structures of these products will depend on the stress condition applied (hydrolysis, oxidation, photolysis, or heat).
-
Troubleshooting and Identification Workflow:
-
Optimize Chromatographic Separation: Develop a stability-indicating HPLC or UPLC method that resolves all degradation products from the parent compound and each other. A gradient elution method is often necessary.
-
LC-MS/MS Analysis: Use a mass spectrometer coupled to your LC system to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each degradation product.[7][8]
-
Propose Structures: Based on the mass difference between the parent compound and the degradation product, and the fragmentation patterns, you can propose potential structures. For example, a mass increase of 16 Da may suggest oxidation (addition of an oxygen atom). An increase of 18 Da could indicate hydrolysis.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-Q-ToF-MS to obtain the accurate mass of the degradation products, which allows for the determination of their elemental composition.[9]
-
NMR Spectroscopy: If a significant degradation product can be isolated in sufficient quantity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can be used to definitively elucidate its structure.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a 4H-3,1-benzoxazin-4-one derivative to identify potential degradation pathways and products.
Objective: To generate degradation products under various stress conditions for the development of a stability-indicating analytical method.
Materials:
-
4H-3,1-benzoxazin-4-one derivative
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the 4H-3,1-benzoxazin-4-one derivative in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-DAD Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of a 4H-3,1-benzoxazin-4-one derivative and its degradation products.
Objective: To separate the parent compound from its degradation products and quantify its purity.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | Diode Array Detector (DAD) at the λmax of the parent compound and a broader range (e.g., 200-400 nm) to detect all degradation products. |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent peak from all degradation products and any placebo peaks.
-
Linearity: Analyze a series of at least five concentrations of the parent compound to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the parent compound into a placebo mixture at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Visualizations
Generalized Hydrolytic Degradation Pathway
Caption: Generalized hydrolytic degradation of 4H-3,1-benzoxazin-4-one derivatives.
Forced Degradation Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
References
-
Er-Rafik, M., et al. (2014). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. ElectronicsAndBooks. [Link]
-
Macías, F. A., et al. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 53(3), 554-61. [Link]
-
Kaur, H., et al. (2021). Development and validation of a stability-indicating RP-HPLC-DAD method for the determination of bromazepam. BMC Chemistry, 15(1), 18. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(27), 5597-5604. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Nasser, M. N., et al. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 107(1), 59-71. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Abdel-Gawad, S. M., et al. (2021). Development and validation of a stability-indicating RP-HPLC-DAD method for the determination of bromazepam. BMC Chemistry, 15(1), 18. [Link]
-
Kumar, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(24), 5990. [Link]
-
El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-13. [Link]
-
Pattarawarapan, M., et al. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, 2-aminobenzoxazin-4-ones, and 2-amino-4H-3,1-benzothiazin-4-ones from N-substituted anthranilic acid derivatives in the presence of 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine via a rapid cyclodehydration. Synlett, 28(05), 589-592. [Link]
-
Thilagavathy, R., et al. (2008). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o127. [Link]
-
Bajaj, S., et al. (2002). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 443-450. [Link]
-
Abdel-Gawad, S. M., et al. (2021). Development and validation of a stability-indicating RP-HPLC-DAD method for the determination of bromazepam. BMC Chemistry, 15(1), 18. [Link]
-
Larson, J. R. (n.d.). Hydrolysis. [Link]
-
Antonopoulou, M., et al. (2021). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts, 11(10), 1184. [Link]
-
Cambier, S., et al. (2000). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(10), 4568-4573. [Link]
-
Douglas, A. W., & Williams, A. (1980). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (4), 515-520. [Link]
-
Al-Horani, R. A., et al. (2022). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 18(6), 675-684. [Link]
-
Pawar, P. P., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-577. [Link]
-
Al-Naseeri, A. K. A., et al. (2021). Preparation, Antimicrobial Evaluation and Molecular docking of New 2,3- Substituted[10] Benzooxazin-4-one derivatives. ResearchGate. [Link]
-
Kappe, C. O., et al. (2001). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][10]oxazin‐4‐one under Microwave Irradiation Conditions. Journal of Heterocyclic Chemistry, 38(6), 1337-1342. [Link]
-
Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
Abdel-Gawad, S. M., et al. (2021). Development and validation of a stability-indicating RP-HPLC-DAD method for the determination of bromazepam. ResearchGate. [Link]
-
Martins, J. P., et al. (2007). LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations. Chromatographia, 65(5-6), 335-340. [Link]
-
Guntupalli, C., et al. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science, 13(5), 159-167. [Link]
-
Cambier, S., et al. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link]
-
Kjaer, A., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 196, 113093. [Link]
-
Zentner, G. M., & Errock, G. A. (1976). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 41(19), 3244-3246. [Link]
-
Al-Tamimi, A. M., et al. (2021). Stability-indicating HPLC-DAD method for the determination of empagliflozin. Future Journal of Pharmaceutical Sciences, 7(1), 1-7. [Link]
-
Pop, A. L., et al. (2023). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 28(5), 2135. [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. bibrepo.uca.es [bibrepo.uca.es]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one for In Vitro Studies
Welcome to the technical support resource for 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address the significant solubility and stability challenges encountered when working with this compound in aqueous environments typical of in vitro studies. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accurate and reproducible application of this compound in your experiments.
Introduction: The Challenge of the Benzoxazinone Scaffold
The this compound molecule belongs to a class of heterocyclic compounds known for a wide range of biological activities.[1] However, its aromatic and largely non-polar structure contributes to poor aqueous solubility, a common hurdle in drug discovery that can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1] Furthermore, the benzoxazinone ring system can be susceptible to hydrolysis, which presents a stability challenge in aqueous media over the course of an experiment.[2] This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
A1: The most common and recommended starting solvent for highly hydrophobic compounds like this is 100% Dimethyl Sulfoxide (DMSO).[1][3] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. It is crucial to ensure the compound is fully dissolved in the stock solution; sonication can aid this process. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate out of the solution. This is a very common issue with poorly soluble compounds.[5] The Troubleshooting Guide below provides a detailed strategy to mitigate this.
Q3: What is the maximum final concentration of DMSO I can use in my cell culture assay?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3] Many cell lines can tolerate up to 1%, but some, particularly primary cells, are more sensitive.[3] It is best practice to keep the DMSO concentration as low as possible and consistent across all experimental conditions, including the vehicle control.[6]
Q4: How stable is this compound in my cell culture medium at 37°C?
A4: The benzoxazinone ring is known to be susceptible to hydrolysis, which can lead to ring-opening and inactivation of the compound.[2] The rate of this degradation is influenced by the pH and composition of the medium, as well as the incubation temperature.[7] It is essential to empirically determine the stability of the compound under your specific experimental conditions. Protocol 3 provides a method for assessing compound stability over time.
Troubleshooting Guide: Common Solubility and Stability Issues
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
This is the most frequent problem encountered. The key is to control the dilution process to avoid exceeding the aqueous solubility limit of the compound.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of the compound in the media is higher than its maximum aqueous solubility. | Empirically determine the maximum soluble concentration using a serial dilution test (see Protocol 2). If your desired concentration is not achievable, consider alternative solubilization methods (see Protocol 4). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes the DMSO to disperse too quickly, leaving the compound unable to stay in solution. | Perform a stepwise (serial) dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume. Always add the compound solution to the media, not the other way around, and mix gently but thoroughly during addition.[1] |
| Low Temperature of Media | The solubility of most compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C for all dilutions. |
| Interaction with Media Components | Salts, proteins (especially in serum), and other components in the media can sometimes reduce the solubility of a compound. | If precipitation persists, try preparing the dilutions in a simpler buffer (like PBS) first, and then adding this to the full media. You can also test for precipitation in serum-free versus serum-containing media to see if serum proteins are a contributing factor. |
Issue 2: Time-Dependent Precipitation in the Incubator
You may observe that your media is clear initially, but a precipitate forms after several hours or days at 37°C.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability/Degradation | The compound may be degrading over time, and the degradation products could be less soluble. The benzoxazinone ring is known to be susceptible to hydrolysis.[2] | Assess the chemical stability of your compound under your assay conditions (see Protocol 3). If the compound is unstable, you may need to perform more frequent media changes with freshly prepared compound solution.[4] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all components in the media, potentially exceeding the solubility limit of your compound. | Ensure proper humidification of your incubator. For experiments longer than 48-72 hours, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. Filling unused outer wells of the plate with sterile water or PBS can also help minimize evaporation from the experimental wells.[8] |
| Metabolically-Induced pH Shift | Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic), which could affect the solubility of a pH-sensitive compound. | Monitor the color of the phenol red indicator in your medium. If it turns yellow, the medium is acidic. More frequent media changes may be necessary for dense or highly metabolic cultures. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the best practices for preparing your initial stock solution.
-
Weighing the Compound: Accurately weigh a sufficient amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired high concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: A Systematic Approach to Determining Maximum Soluble Concentration
This kinetic solubility test will help you determine the practical upper concentration limit of your compound in your specific cell culture medium.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your stock solution in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution into Media: Add a small, fixed volume of each DMSO dilution into your pre-warmed cell culture medium (e.g., add 2 µL of each DMSO concentration to 198 µL of media to make a 1:100 dilution). This will give you final compound concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc., all with a final DMSO concentration of 1%.
-
Observation: Immediately after mixing, visually inspect each dilution for any signs of precipitation (cloudiness, particles). A simple way to do this is to measure the absorbance at a high wavelength (e.g., 600 nm) where the compound itself does not absorb; an increase in absorbance indicates light scattering from a precipitate.[5]
-
Incubation: Incubate the plate under your standard assay conditions (37°C, 5% CO2) and visually inspect again after 1, 4, and 24 hours.
-
Determination: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration under these conditions.
Protocol 3: Assessing Compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining over time.
-
Preparation: Prepare a solution of this compound in your cell culture medium at your desired final concentration. Ensure the solution is clear and free of precipitate.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the solution (e.g., 500 µL), and store it at -80°C. This will be your T=0 reference sample.
-
Incubation: Place the remaining solution in an incubator under your standard experimental conditions (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 500 µL) and immediately freeze it at -80°C to stop any further degradation.[7]
-
Sample Analysis: Once all time points are collected, analyze the concentration of the parent compound in each sample using a validated HPLC method. An isocratic reverse-phase HPLC method with UV detection would be a suitable starting point for method development.[9]
-
Data Analysis: Plot the concentration of the compound as a percentage of the T=0 sample versus time. This will give you the degradation profile and allow you to calculate the half-life of the compound in your media.
Protocol 4: Solubilization using β-Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[10] This can be an effective alternative to using high concentrations of organic co-solvents.
-
Molar Ratio Selection: A 1:1 molar ratio of the compound to β-cyclodextrin (or a more soluble derivative like hydroxypropyl-β-cyclodextrin) is a common starting point.
-
Preparation of the Complex (Kneading Method): a. Weigh out the equimolar amounts of your compound and β-cyclodextrin. b. Place the β-cyclodextrin in a mortar and add a small amount of water to form a thick paste. c. Gradually add the compound powder to the paste and knead for 30-60 minutes.[11] d. Dry the resulting paste (e.g., in a desiccator or by lyophilization) to obtain a powder of the inclusion complex.
-
Solubilization and Use: The resulting powder should be more readily soluble in your aqueous cell culture medium. You can then prepare a stock solution of this complex in water or media and dilute it further for your experiments. Always verify the final concentration of your compound analytically (e.g., by HPLC).
Visualizations and Workflows
Caption: A decision-making workflow for preparing this compound for in vitro studies.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
-
Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. (n.d.). Brieflands. Retrieved January 15, 2026, from [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
-
Zhou, H., et al. (n.d.). β-Cyclodextrin inclusion complex: preparation, characterization, and its aspirin release in vitro. Scilit. Retrieved January 15, 2026, from [Link]
- Kfoury, M., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 15, 2026, from [Link]
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2020). MDPI.
- CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
- Method for Determining Organic Compound Concentration in Biological Systems by Permanganate Redox Titration. (2014).
- Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. (2017). Medwin Publishers.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2017).
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016).
- High-throughput screening (HTS). (2019). BMG LABTECH.
- Solubilization techniques used for poorly water-soluble drugs. (2023). PMC - PubMed Central.
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). Retrieved January 15, 2026, from [Link]
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
- DMSO usage in cell culture. (2023). LifeTein.
- The Chemical Ecology of Benzoxazinoids. (2020). CHIMIA.
- DMSO stock preparation v1. (2021).
- How to prepare sterile drug solution in DMSO for cell culture?. (2023). Reddit.
-
Dimethyl Sulfoxide (DMSO). (n.d.). HiMedia Laboratories. Retrieved January 15, 2026, from [Link]
- Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021).
- Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. (1992). PubMed.
- Compound Management for Quantitative High-Throughput Screening. (2009). PubMed Central.
- How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy.
- Considerations regarding use of solvents in in vitro cell based assays. (2015). Semantic Scholar.
- Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2022). MDPI.
-
Small Compound Screening Overview. (n.d.). Target Discovery Institute - University of Oxford. Retrieved January 15, 2026, from [Link]
- Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. (2018). PubMed.
- Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. (2024). MDPI.
- A Review on Solubility Enhancement Methods for Poorly W
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.
- Compound Precipitation in High-Concentration DMSO Solutions. (2013).
- How do I avoid crystallized compounds during cell assays with longer incubation times?. (2015).
-
Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][10][12]oxazin-4-one and Quinazolin-4(3H)-one. (2018). ResearchGate.
- Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed.
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijisrt.com [ijisrt.com]
- 10. brieflands.com [brieflands.com]
- 11. oatext.com [oatext.com]
- 12. β-Cyclodextrin inclusion complex: preparation, characterization, and its aspirin release in vitro | Scilit [scilit.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-4H-3,1-benzoxazin-4-ones
Introduction
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] These compounds, found in both natural products and synthetic libraries, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] The versatility of the benzoxazinone core, coupled with the synthetic accessibility that allows for diverse substitutions, makes it a fertile ground for the development of novel therapeutic agents.[1][2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aryl-4H-3,1-benzoxazin-4-ones. We will delve into the key structural modifications that influence their biological efficacy, supported by comparative experimental data. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of these compounds and for the evaluation of their biological activity, aiming to provide researchers, scientists, and drug development professionals with a robust resource for their own investigations.
General Synthesis Strategies
The most common and direct route to 2-aryl-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid with an appropriate aroyl chloride, followed by cyclodehydration.[2][5] Typically, the initial acylation is carried out in the presence of a base like pyridine to yield the corresponding N-aroylanthranilic acid intermediate. Subsequent heating with a dehydrating agent, such as acetic anhydride, effects the cyclization to the desired benzoxazinone ring system.[2]
Alternative one-pot methodologies have also been developed to streamline the synthesis, for instance, by reacting anthranilic acid with aryl aldehydes in the presence of a cyclizing agent.[6] These methods offer advantages in terms of reaction time and yield. The general synthetic approach is depicted in the workflow below.
Caption: General synthetic workflow for 2-aryl-4H-3,1-benzoxazin-4-ones.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-aryl-4H-3,1-benzoxazin-4-ones is profoundly influenced by the nature and position of substituents on both the benzoxazinone core and the 2-aryl ring. This section compares the performance of various analogs across different therapeutic areas.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of this class of compounds against various cancer cell lines. The substitution pattern on the 2-aryl ring plays a critical role in modulating this activity.
A study investigating the cytotoxicity of eight benzoxazinone derivatives in P388 leukemia cells revealed that the presence of a nitro group on the 2-aryl ring significantly enhances cytotoxic activity.[7] Specifically, the 2-(nitro-substituted phenyl) derivative exhibited a potent cytotoxic effect and was also found to inhibit pancreatic elastase.[7]
| Compound ID | R (Substituent on 2-Aryl Ring) | Cytotoxicity (ID50 in P388 cells, µM) | Reference |
| 1 | H | > 100 | [7] |
| 2 | 4-NO₂ | 8.9 | [7] |
| 3 | 3-Cl | 9.9 | [7] |
The data clearly indicates that electron-withdrawing groups at the para position of the 2-aryl ring are favorable for anticancer activity. The nitro group, in particular, appears to be a key pharmacophoric feature for enhancing cytotoxicity in this scaffold.
Antimicrobial Activity
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold has been explored for its potential as a source of new antimicrobial agents. The antimicrobial spectrum and potency are largely dictated by the substituents on the 2-aryl moiety.
A study that synthesized and evaluated twenty derivatives against a panel of Gram-positive and Gram-negative bacteria found that specific substitution patterns were crucial for activity.[8][9] For instance, a 3-nitro substituent on the aryl ring conferred significant activity against the Gram-positive bacterium Bacillus subtilis.[8][9] Conversely, a 2-methyl substituent led to notable activity against several Gram-negative bacteria, including Shigella flexneri, Escherichia coli, and Pseudomonas aeruginosa.[8][9]
| Compound ID | R (Substituent on 2-Aryl Ring) | Target Organism(s) | Activity | Reference |
| 4 | 3-NO₂ | Bacillus subtilis | Significant antibacterial activity | [8][9] |
| 5 | 4-Br | Staphylococcus aureus | Weak antibacterial activity | [8][9] |
| 6 | 2-CH₃ | S. flexneri, E. coli, P. aeruginosa, S. typhi | Significant activity against all | [8][9] |
These findings suggest that the electronic and steric properties of the substituent on the 2-aryl ring, as well as its position, are key determinants of the antibacterial spectrum and potency.
Enzyme Inhibition: α-Chymotrypsin
Certain 2-aryl-4H-3,1-benzoxazin-4-ones have been identified as potent inhibitors of serine proteases, such as α-chymotrypsin.[10][11] This inhibitory activity is highly sensitive to the substitution on the 2-aryl ring.
An investigation of twenty-one derivatives as α-chymotrypsin inhibitors revealed that several compounds exhibited inhibitory activity superior to the standard inhibitor, chymostatin.[10] The most potent inhibitors were those bearing a 2-fluoro, 2-bromo, or a 1-naphthyl group at the 2-position of the benzoxazinone core.[10]
| Compound ID | R (Substituent at C2) | α-Chymotrypsin Inhibition (IC50, µM) | Reference |
| 7 | 2-Fluorophenyl | 7.22 ± 0.75 | [10] |
| 8 | 2-Bromophenyl | 6.99 ± 0.29 | [10] |
| 9 | 1-Naphthyl | 5.42 ± 1.66 | [10] |
| Chymostatin | - | 7.13 ± 1.06 | [10] |
The enhanced activity of these compounds suggests that both electronic effects (halogens) and steric bulk (naphthyl group) at the 2-position can be exploited to design potent α-chymotrypsin inhibitors.
Caption: Key structure-activity relationship insights for 2-aryl-4H-3,1-benzoxazin-4-ones.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-aryl-4H-3,1-benzoxazin-4-one and for a standard cytotoxicity assay.
Synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
This protocol is adapted from the general methods reported for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.[2]
Materials:
-
Anthranilic acid
-
4-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acylation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitate of N-(4-nitrobenzoyl)anthranilic acid is collected by vacuum filtration, washed with cold water, and dried.
-
Cyclization: To the dried intermediate, add acetic anhydride (5-10 volumes) and heat the mixture at reflux for 2-3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, will crystallize out.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
MTT Cytotoxicity Assay
This protocol outlines a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay to evaluate the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., P388).
Materials:
-
P388 (or other suitable cancer cell line)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized 2-aryl-4H-3,1-benzoxazin-4-one derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The ID50 (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies reveal that the biological activity of these compounds can be finely tuned by modifying the substituents on the 2-aryl ring. Electron-withdrawing groups like nitro enhance anticancer activity, while the position of alkyl groups can direct the antimicrobial spectrum. Furthermore, specific substitutions with halogens or bulky aromatic systems can yield potent enzyme inhibitors. The synthetic accessibility of this scaffold, coupled with the clear SAR trends, provides a strong foundation for future drug discovery efforts targeting a range of diseases. Further exploration of diverse substitutions and a deeper investigation into their mechanisms of action will undoubtedly unlock the full therapeutic potential of this promising class of compounds.
References
-
Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538. [Link]
-
Mahmood, N., et al. (2015). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. ResearchGate. [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
-
Unknown Author. Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Semantic Scholar. [Link]
-
Khan, Z. A., et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Asian Journal of Chemistry, 25(1), 152-156. [Link]
-
Alywee Al-Naseeri, A. K., et al. (2022). Preparation, Antimicrobial Evaluation and Molecular docking of New 2,3-Substituted[1][7] Benzooxazin-4-one derivatives. ResearchGate. [Link]
-
Khan, Z. A., et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. [Link]
-
Pawar, et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-568. [Link]
-
Reddy, G. V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4984. [Link]
-
Reddy, G. V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
-
Unknown Author. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. PMC - NIH. [Link]
-
Unknown Author. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. ResearchGate. [Link]
-
Chojnacka-Wójcik, E., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. [Link]
-
Nagapu, L., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][7][11]oxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 27(24), 5340-5345. [Link]
-
Fouad, M. A., et al. (2020). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Scientific Reports, 10(1), 1-15. [Link]
-
Krishnakumar, K., & Sureshkumar, P. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 416-423. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. mdpi.com [mdpi.com]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones / Asian Journal of Chemistry, 2013 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Biological Target of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
Introduction
The compound 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] While the specific biological target of this compound is not yet definitively identified in publicly available literature[5], related benzoxazinone derivatives have been reported to inhibit enzymes such as Cathepsin G and various kinases.[3][6] This guide provides a comprehensive, multi-pronged strategy for researchers, scientists, and drug development professionals to identify and validate the biological target of this, and other novel small molecules.
Our approach is designed to be a self-validating system, moving from broad, unbiased screening to highly specific target engagement and functional validation assays. We will explore the causality behind experimental choices, compare alternative methodologies, and provide actionable protocols to ensure the generation of robust and reliable data.
Part 1: Unbiased Target Identification - Casting a Wide Net
The initial step in target deconvolution is to generate a list of potential protein binders without prior assumptions. This is crucial for novel compounds where the mechanism of action is unknown. We will compare two powerful, unbiased approaches: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Thermal Proteome Profiling (TPP).
Affinity-Based Approaches: Fishing for Targets
Affinity-based methods are a cornerstone of target identification, leveraging the physical interaction between the small molecule and its protein target.[7]
Experimental Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Immobilization of the Small Molecule: Synthesize an analog of this compound with a linker arm and a reactive group for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Preparation of Cell Lysate: Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate.
-
Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for binding.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a competing soluble version of the compound or by changing buffer conditions.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins with those from a control experiment using beads without the immobilized compound to identify specific binders.
In-Situ Target Engagement: Thermal Proteome Profiling (TPP)
TPP is a powerful technique that assesses target engagement in a cellular context without modifying the compound. It is based on the principle that ligand binding often increases the thermal stability of a protein.[8]
Experimental Workflow: Thermal Proteome Profiling (TPP)
Caption: Workflow for Thermal Proteome Profiling.
Protocol: Thermal Proteome Profiling (TPP)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of different temperatures.
-
Fractionation: Separate the soluble proteins from the aggregated proteins by centrifugation.
-
Proteomic Analysis: Analyze the soluble protein fractions by LC-MS/MS to quantify the amount of each protein remaining at each temperature.
-
Data Analysis: Plot the abundance of each protein as a function of temperature to generate melting curves. Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound.
Comparison of Unbiased Methods
| Feature | Affinity Chromatography-MS | Thermal Proteome Profiling (TPP) |
| Principle | Physical pull-down of binding partners | Ligand-induced change in protein thermal stability |
| Compound Modification | Required (synthesis of an analog with a linker) | Not required |
| Context | In vitro (cell lysate) | In situ (live cells) |
| Potential Artifacts | Linker may interfere with binding; non-specific binding | Indirect effects on protein stability |
| Throughput | Lower | Higher |
| Primary Output | List of potential binding partners | Proteome-wide thermal stability profiles |
Recommendation: For a truly unbiased initial screen, TPP is often preferred as it does not require modification of the compound and provides data on target engagement within a more physiological context.[8] However, AC-MS can be a powerful complementary approach.
Part 2: Validating Direct Target Engagement
Once a list of candidate targets has been generated, it is crucial to validate the direct binding of this compound to these proteins.
Thermal Shift Assays (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of a small molecule to a purified protein.[9][10][11][12] It measures the change in the protein's melting temperature (Tm) upon ligand binding.
Protocol: Thermal Shift Assay (TSA)
-
Protein Purification: Express and purify the candidate target protein(s).
-
Assay Setup: In a 96-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Add this compound at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to determine the Tm. A significant increase in Tm in the presence of the compound indicates stabilizing binding.
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of TSA to a cellular environment, allowing for the confirmation of target engagement in living cells.[8][13][14][15][16][17][18][19] This is a critical step to ensure the compound can access its target within the cell.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Heat the treated cells to a specific temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining using methods like Western blotting or ELISA.
-
Data Analysis: An increased amount of soluble target protein in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Comparison of Direct Engagement Assays
| Feature | Thermal Shift Assay (TSA) | Cellular Thermal Shift Assay (CETSA) |
| System | In vitro (purified protein) | In situ (live cells) |
| Information Provided | Direct binding to the purified protein | Target engagement in a cellular context |
| Reagent Requirements | Purified recombinant protein | Specific antibody for the target protein |
| Throughput | High | Moderate to high |
Recommendation: Perform TSA first to confirm direct binding to the purified protein. Follow up with CETSA to validate that this interaction occurs within the complex environment of a living cell.[20]
Part 3: Broad-Spectrum Selectivity Profiling
Given that many benzoxazinone derivatives exhibit activity against kinases, it is prudent to assess the selectivity of this compound across the human kinome. This is essential for understanding potential off-target effects and for building a comprehensive profile of the compound's activity.[21][22][23][24][25]
Experimental Approach: Kinome Screening
Numerous commercial services offer kinome profiling, where the compound is tested against a large panel of kinases (often over 400) at a fixed concentration (e.g., 1 µM or 10 µM). The results are typically reported as a percentage of inhibition for each kinase.
Data Interpretation:
-
Primary Target(s): Kinases that are strongly inhibited (e.g., >90% inhibition).
-
Secondary/Off-Targets: Kinases with moderate to low inhibition.
This data is invaluable for understanding the compound's selectivity and for guiding further optimization efforts.
Part 4: Functional Validation of the Target
Confirming that the engagement of the identified target is responsible for the compound's biological activity is the final and most critical step in the validation process. CRISPR-Cas9 gene-editing technology is a powerful tool for this purpose.[26][][28]
CRISPR-Cas9 Mediated Target Knockout
By knocking out the gene encoding the putative target protein, we can determine if the cells become resistant to the effects of this compound.
Experimental Workflow: CRISPR-Cas9 Knockout Validation
Caption: Workflow for CRISPR-Cas9 Target Validation.
Protocol: CRISPR-Cas9 Knockout Validation
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) specific to the target gene into a Cas9-expressing vector.
-
Cell Line Generation: Transfect the relevant cell line with the CRISPR-Cas9 constructs to generate a stable knockout cell line. A control cell line should be generated using a non-targeting gRNA.
-
Validation of Knockout: Confirm the absence of the target protein in the knockout cell line by Western blotting or other suitable methods.
-
Dose-Response Assay: Treat both the knockout and control cell lines with a range of concentrations of this compound.
-
Phenotypic Readout: Measure a relevant phenotypic endpoint, such as cell viability or a specific signaling event.
-
Data Analysis: If the knockout cells show a significant rightward shift in the dose-response curve (i.e., they are more resistant to the compound) compared to the control cells, this provides strong evidence that the compound's activity is mediated through the target protein.
Summary of Validation Strategy
| Phase | Objective | Key Techniques | Expected Outcome |
| 1. Discovery | Unbiased identification of potential targets | AC-MS, TPP | A list of candidate protein binders. |
| 2. Engagement | Confirmation of direct binding in vitro and in situ | TSA, CETSA | Validation of direct interaction with the target protein in a cellular context. |
| 3. Selectivity | Assessment of off-target activities | Kinome Screening | A selectivity profile of the compound against a broad panel of kinases. |
| 4. Functional | Linking target engagement to cellular phenotype | CRISPR-Cas9 Knockout | Genetic evidence that the identified target is responsible for the compound's biological effects. |
Conclusion
Validating the biological target of a novel compound like this compound is a multifaceted process that requires a logical and systematic approach.[29][30][31][32][33][34][35][36][37] By combining unbiased discovery methods with rigorous biophysical and genetic validation techniques, researchers can build a strong, evidence-based case for a compound's mechanism of action. This comprehensive understanding is fundamental for advancing a compound through the drug discovery pipeline and for the development of new therapeutics.
References
-
Barrangou, R., & Doudna, J. A. (2016). Applications of CRISPR technologies in research and beyond. Nature Biotechnology, 34(9), 933–941. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Robles, A. J., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(10), 2826–2835. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Miettinen, T. P., & Björklund, M. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73–98. [Link]
-
KINOMEscan®. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]
-
Hassan, B. A., & Mekky, A. H. (2024). Some of biologically active 1,4-benzoxazine derivatives. Journal of Molecular Structure, 1300, 137255. [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
-
DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]
-
Mongolia Journals Online. (2024, April 22). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 10-14. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
Springer Nature Experiments. (n.d.). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]
-
ResearchGate. (n.d.). In vitro target validation process. Retrieved from [Link]
-
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]
-
Grokipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Target Validation and Antigen Generation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
(n.d.). Target Validation | From Concept to Clinic. Retrieved from [Link]
-
AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]
-
Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically important 4H-3,1-benzoxazin-4-one derivatives. Retrieved from [Link]
-
National Institutes of Health. (2025, January 23). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Chlorophenyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. grokipedia.com [grokipedia.com]
- 11. axxam.com [axxam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. annualreviews.org [annualreviews.org]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pharmaron.com [pharmaron.com]
- 23. assayquant.com [assayquant.com]
- 24. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 25. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 26. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. selectscience.net [selectscience.net]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. antbioinc.com [antbioinc.com]
- 32. lifesciences.danaher.com [lifesciences.danaher.com]
- 33. researchgate.net [researchgate.net]
- 34. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 35. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 36. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 37. Target Validation | From Concept to Clinic [conceptlifesciences.com]
A Comparative Guide to the Selectivity Profiling of 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one Against Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the selectivity profile of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, a member of a promising class of serine protease inhibitors. By synthesizing data from structurally related analogs and outlining robust experimental protocols, this document serves as a critical resource for researchers aiming to understand and exploit the therapeutic potential of benzoxazinone-based compounds.
Introduction: The Pursuit of Selective Protease Inhibition
Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, including inflammation, cancer, and infectious diseases, making them prime targets for therapeutic intervention.[][2] The 4H-3,1-benzoxazin-4-one scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential for the development of potent and selective enzyme inhibitors.[3][4] These compounds function as mechanism-based inhibitors, particularly against serine proteases, a major class of proteolytic enzymes.[5][6]
This guide focuses on elucidating the selectivity profile of this compound. Selectivity is a paramount concern in drug development; an inhibitor must potently engage its intended target while minimizing off-target effects on other related proteases to avoid undesirable side effects. We will explore the underlying mechanism of action, provide a validated experimental framework for assessing selectivity, and compare the inhibitory potential of this structural class against a panel of relevant serine proteases.
Mechanism of Action: Covalent Acylation of the Catalytic Serine
4H-3,1-benzoxazin-4-one derivatives are classified as alternate substrate inhibitors of serine proteases.[5][6] Their inhibitory action relies on a covalent modification of the enzyme's active site. The catalytic triad of a serine protease (typically composed of Serine, Histidine, and Aspartate) is designed to hydrolyze peptide bonds. The benzoxazinone inhibitor mimics a natural substrate, binding to the active site. The catalytic serine residue then performs a nucleophilic attack on the carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, effectively and often irreversibly inactivating the enzyme.[5][6][7]
The efficiency of this process is heavily influenced by the substituent at the 2-position of the benzoxazinone core. Electron-withdrawing groups, such as the 2-chlorophenyl group, are known to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of acylation and the overall inhibitory potency (lower Ki values).[5]
Conclusion and Future Directions
The 4H-3,1-benzoxazin-4-one scaffold represents a highly versatile and potent platform for the development of serine protease inhibitors. Comparative analysis of structural analogs strongly indicates that this compound is a promising candidate for potent and selective inhibition, warranting thorough experimental investigation. The structure-activity relationships suggest that the 2-chlorophenyl moiety likely enhances inhibitory activity. [5][8] By employing the robust, fluorescence-based profiling workflow detailed in this guide, researchers can accurately quantify the potency (Kᵢ) and selectivity of this compound against a broad panel of proteases. This empirical data is essential for validating its therapeutic potential and guiding future optimization efforts. Subsequent studies should focus on cell-based assays and in vivo models to assess efficacy, toxicity, and pharmacokinetic properties, paving the way for the development of novel therapeutics for protease-driven diseases.
References
-
T. L. T. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochem Biophys Res Commun, 140(3), 928-33. [Link]
-
NCBI. (2012). Protease Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
edX. (n.d.). IC50 Determination. edX. [Link] (Note: Specific course material link may vary, but the principles are standard.)
-
RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric). RayBiotech. [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. G-Biosciences. [Link]
-
Yang, J., et al. (2021). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. Chembiochem, 22(9), 1599-1604. [Link]
-
Wikipedia. (n.d.). Protease inhibitor (biology). Wikipedia. [Link]
-
Al-Horani, R. A., et al. (2023). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 28(3), 1361. [Link]
-
Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Res, 37(Web Server issue), W441-5. [Link]
-
Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorg Chem, 70, 210-221. [Link]
-
Biocompare. (2015). Protease Inhibitors: Ways to Choose Them and Use Them. Biocompare. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(11), 2548. [Link]
-
Edwards, P. D., et al. (1999). Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease. Bioorg Med Chem Lett, 9(6), 815-20. [Link]
-
Stieler, M., et al. (2020). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. Int J Mol Sci, 21(23), 9161. [Link]
-
Groutas, W. C., et al. (1998). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. J Med Chem, 41(7), 1060-7. [Link]
-
Verhelst, S. H., et al. (2007). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Mol Cell Proteomics, 6(8), 1364-75. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. [Link]
-
Sharma, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Arch Pharm (Weinheim), 356(9), e2300178. [Link]
-
Bersanetti, P. A., et al. (2017). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Toxins (Basel), 9(12), 403. [Link]
- Google Patents. (1993).
-
Groutas, W. C., et al. (1994). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. J Med Chem, 37(9), 1265-73. [Link]
-
Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Front Chem, 10, 990494. [Link]
-
Yang, J., et al. (2018). Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. Bioorg Med Chem Lett, 28(7), 1221-1225. [Link]
-
Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Protocols, 2009(6), pdb.top54. [Link]
-
Ganesan, R., et al. (2011). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. ACS Med Chem Lett, 2(11), 840-4. [Link]
-
Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E, 65(Pt 1), o143. [Link]
-
ResearchGate. (2008). (PDF) 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
Sources
- 2. biocompare.com [biocompare.com]
- 3. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
Core Principles of Disposal: A Proactive Approach to Safety
The cornerstone of safe disposal is a proactive and informed approach. Before commencing any work with 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, it is imperative to consult your institution's Chemical Hygiene Plan (CHP). The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop and implement a CHP to protect laboratory personnel from the health hazards associated with the chemicals they handle.
Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Given the presence of the benzoxazinone moiety, there is a potential for skin and eye irritation. The chlorinated aromatic component introduces further potential hazards that warrant a cautious approach. Therefore, the following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
This protocol is designed to guide you through the safe segregation, containment, and labeling of this compound waste.
1. Waste Segregation: The Foundation of Compliance
The cardinal rule of hazardous waste management is meticulous segregation. Never mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.
-
Solid Waste: Collect any solid residues, contaminated filter paper, or weighing boats in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated organic waste. Do not mix with non-halogenated organic solvents.
2. Container Selection and Management: Ensuring Containment
The integrity of your waste container is paramount to preventing leaks and ensuring the safety of all personnel.
-
Material Compatibility: Use containers made of materials resistant to chlorinated organic compounds, such as high-density polyethylene (HDPE) or borosilicate glass.
-
Secure Closure: Ensure the container has a tightly sealing lid to prevent the escape of vapors.
-
Secondary Containment: Store waste containers in a secondary containment bin to mitigate the impact of any potential spills.
3. Labeling: Clear and Unambiguous Communication
Proper labeling is a critical component of the Hazard Communication Standard. Your waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazards associated with the waste (e.g., "Halogenated Organic Compound," "Irritant")
4. Storage: A Controlled Environment
Accumulated waste must be stored in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be:
-
Well-ventilated
-
Away from sources of ignition
-
Clearly marked with appropriate signage
-
Under the control of trained personnel
5. Disposal: The Final Step
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never attempt to dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
In the event of a spill, your immediate actions are crucial to minimizing the impact.
-
Evacuate: Immediately evacuate the affected area and alert your colleagues and supervisor.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Report: Contact your institution's EHS department immediately. Do not attempt to clean up a significant spill unless you are trained and equipped to do so.
For personal exposure, follow these first-aid measures while seeking immediate medical attention:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides general thresholds for halogenated organic compounds under RCRA that can inform disposal decisions.
| Parameter | Threshold | Regulatory Significance |
| Total Halogens | > 1,000 ppm | Presumed to be a hazardous waste.[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.[Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While these compounds hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles. 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is one such compound. In the absence of a comprehensive toxicological profile, a cautious and systematic approach to safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower researchers with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of their research.
Hazard Analysis: An Evidence-Based Approach to an Unknown Compound
-
Structural Alerts: The presence of a chlorinated phenyl group suggests that the compound is a halogenated organic compound.[1][2] Halogenated organics can exhibit a range of toxicities and may be persistent in the environment.[3] The benzoxazinone core is found in various biologically active molecules, indicating a potential for pharmacological effects.[4][5]
-
Parent Compound Hazards: The parent compound, 4H-3,1-benzoxazin-4-one, is classified as a skin and eye irritant and may cause an allergic skin reaction.[6] It is reasonable to assume that this compound may exhibit similar or potentially enhanced hazardous properties.
-
Principle of Prudence: When handling chemicals of unknown toxicity, it is crucial to treat them as potentially hazardous.[7][8] This principle dictates the implementation of stringent safety protocols to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to protect against inhalation, ingestion, and dermal contact.[7] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Enhancement for High-Risk Operations |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[7] | Chemical splash goggles and a full-face shield.[7] |
| Hand | Chemically resistant gloves (Nitrile is a common starting point).[9] | Double-gloving with two different types of chemically resistant gloves.[7] For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty, chemically resistant outer glove is recommended.[10] |
| Body | A standard laboratory coat.[8] | A chemically resistant apron over a lab coat, or a disposable coverall.[9] |
| Respiratory | Work in a certified chemical fume hood.[7] | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be considered.[8] |
| Foot | Closed-toe shoes.[10] | Chemically resistant shoe covers or boots.[8] |
Operational Plan: Minimizing Exposure Through Safe Handling
All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Reactions: All reactions involving this compound should be performed in a closed system or within the fume hood.
-
Storage: Store the compound in a clearly labeled, sealed container in a well-ventilated, designated area away from incompatible materials.[7]
Experimental Workflow Diagram:
Caption: Workflow for handling this compound.
Disposal Plan: Responsible Management of Hazardous Waste
As a halogenated organic compound, all waste contaminated with this compound must be treated as hazardous waste.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste contaminated with the compound, including gloves, disposable lab coats, and cleaning materials, in a designated, sealed hazardous waste container.[7] This container should be clearly labeled for "Halogenated Organic Waste".[1]
-
Labeling: The waste container must be clearly labeled as hazardous waste and include the full chemical name: this compound.[2]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of halogenated organic chemical waste.[7] Do not dispose of it down the drain or in regular trash.[11]
Disposal Decision Tree:
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
